molecular formula C18H20N2O B2491617 N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208846-62-1

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Número de catálogo: B2491617
Número CAS: 1208846-62-1
Peso molecular: 280.371
Clave InChI: OJEQMJKTHGZVMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound built around the pyrrolidine carboxamide scaffold, a structure of significant interest in modern drug discovery . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that provides a valuable three-dimensional structure for exploring pharmacophore space, influencing a molecule's conformation and its binding to biological targets like enantioselective proteins . This specific scaffold has been successfully exploited in various research areas. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for novel anti-tuberculosis agents . The adaptability of the pyrrolidine carboxamide core allows for extensive chemical modifications, enabling researchers to fine-tune pharmacological properties and develop compounds with high target selectivity . Furthermore, structural analogs featuring the N-phenyl pyrrolidine carboxamide motif have been investigated for potential applications as anticonvulsant agents . This compound is presented to the research community as a building block for the synthesis and screening of novel bioactive molecules. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQMJKTHGZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Pharmacological Applications of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the cyclic urea pharmacophore has emerged as a privileged scaffold for modulating lipid signaling enzymes and ion channels. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS: 1208846-62-1) serves as an archetypal molecule within this class[1]. By integrating a rigid pyrrolidine core with an unsymmetrical urea linkage, this compound achieves a delicate balance of metabolic stability, lipophilicity, and precise spatial geometry.

This whitepaper provides an in-depth analysis of the structural chemistry, synthetic methodologies, and biological evaluation protocols for this compound, focusing on its utility as a modulator in the arachidonic acid cascade—specifically targeting Soluble Epoxide Hydrolase (sEH)[2].

Structural Chemistry and Physicochemical Properties

The molecular architecture of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is defined by three critical domains:

  • The Pyrrolidine Core: Restricts the conformational flexibility of the urea nitrogen, reducing the entropic penalty upon target binding compared to linear ureas.

  • The m-Tolyl Urea Linkage: The 3-methylphenyl group provides essential lipophilic bulk, optimizing the compound's fit into deep hydrophobic binding pockets (such as the catalytic tunnel of sEH).

  • The 3-Phenyl Substitution: Introduces a chiral center (yielding R and S enantiomers) and enables π−π stacking interactions with aromatic residues in target proteins.

To facilitate rational drug design and pharmacokinetic modeling, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Data
PropertyValueCausality / Pharmacological Implication
CAS Registry Number 1208846-62-1Unique identifier for the specific isomeric mixture/compound[1].
Molecular Formula C₁₈H₂₀N₂ODictates the fundamental atomic composition.
Molecular Weight 280.36 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability potential.
Hydrogen Bond Donors 1 (Urea NH)Crucial for anchoring the molecule to catalytic aspartate/tyrosine residues in target enzymes.
Hydrogen Bond Acceptors 2 (Urea C=O, N)Facilitates secondary dipole interactions within the binding site.
Rotatable Bonds 3Low rotational freedom enhances binding affinity by minimizing entropic loss upon target engagement.
Topological Polar Surface Area ~29.1 ŲHighly favorable for membrane permeability, including potential blood-brain barrier (BBB) crossing for CNS targets[3].

Synthetic Methodology and Characterization

The synthesis of unsymmetrical cyclic ureas requires high atom economy and the suppression of symmetrical urea byproducts. The most robust method involves the nucleophilic addition of a secondary amine to an aryl isocyanate.

SynthesisWorkflow R1 3-Phenylpyrrolidine (Nucleophile) Cond DCM, TEA 0°C to RT, 3h R1->Cond R2 m-Tolyl Isocyanate (Electrophile) R2->Cond Prod N-(3-methylphenyl)-3-phenyl pyrrolidine-1-carboxamide (Target Compound) Cond->Prod Nucleophilic Addition

Fig 1: Synthetic workflow for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide.

Protocol 1: Step-by-Step Synthesis
  • Expertise & Causality: We utilize anhydrous dichloromethane (DCM) to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react to form an undesired symmetrical diaryl urea. Triethylamine (TEA) is employed not only to free-base the pyrrolidine (if supplied as a salt) but to stabilize the transition state of the nucleophilic attack.

  • Self-Validating System: The reaction is monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly UV-active isocyanate starting material serves as an internal validation of reaction completion.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with 3-phenylpyrrolidine (1.0 mmol, 147 mg) and anhydrous DCM (10 mL).

  • Base Addition: Inject triethylamine (1.2 mmol, 167 µL) into the stirring solution. Submerge the flask in an ice-water bath to achieve 0 °C.

  • Electrophile Introduction: Dissolve m-tolyl isocyanate (1.05 mmol, 140 mg) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized concentration spikes that lead to isocyanate dimerization.

  • Reaction Progression: Remove the ice bath. Stir the mixture at room temperature (25 °C) for 3 hours.

  • Quenching & Extraction: Quench with 10 mL of saturated aqueous NH₄Cl to neutralize the TEA. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

Pharmacological Applications: The sEH / Lipid Signaling Axis

Pyrrolidine-1-carboxamides are heavily investigated as inhibitors of[4]. sEH is a bifunctional enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that possess potent anti-inflammatory, vasodilatory, and analgesic properties.

Crystallographic data from the demonstrates that the urea carbonyl of pyrrolidine-1-carboxamide derivatives acts as a hydrogen bond acceptor for the catalytic Tyr383 and Tyr466 residues of sEH, while the urea NH donates a hydrogen bond to Asp335[2].

SignalingPathway Arachidonic Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory Mediators] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EETs->sEH Hydrolysis DHETs DHETs (Dihydroxyeicosatrienoic Acids) [Pro-inflammatory / Inactive] sEH->DHETs Hydrolysis Inhibitor Cyclic Urea Inhibitor (CAS 1208846-62-1) Inhibitor->sEH Competitive Inhibition

Fig 2: Mechanism of action of cyclic urea inhibitors within the arachidonic acid cascade.

Biological Evaluation Protocols

To validate the pharmacological efficacy of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, an in vitro fluorescence-based enzymatic assay is required.

Protocol 2: In Vitro sEH Inhibition Kinetics Assay
  • Expertise & Causality: We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate. Upon hydrolysis by sEH, the epoxide ring opens, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic urea inhibitor from non-specifically adsorbing to the plastic walls of the microplate.

  • Self-Validating System: The assay must include a "No Enzyme" blank to account for substrate auto-hydrolysis, and a positive control (e.g., t-AUCB) to validate the specific activity and structural integrity of the recombinant sEH batch.

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to achieve a final well concentration of 1 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in DMSO (ranging from 10 µM to 0.1 nM). Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, combine 130 µL of assay buffer, 10 µL of the compound dilution (or DMSO for vehicle control), and 10 µL of the sEH solution. Incubate at 30 °C for 15 minutes. Causality: Pre-incubation is mandatory to allow the establishment of thermodynamic equilibrium between the enzyme and the competitive inhibitor.

  • Reaction Initiation: Add 50 µL of PHOME substrate (final concentration 50 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) for 15 minutes at 30 °C.

  • Data Processing: Extract the initial linear velocity (RFU/min) for each well. Normalize the data against the vehicle control (100% activity) and the blank (0% activity). Plot the % remaining activity vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to derive the IC₅₀.

References

  • RCSB Protein Data Bank. "5AKL: ligand complex structure of soluble epoxide hydrolase." RCSB PDB. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase." BRENDA. URL:[Link]

  • Qiao, Z., et al. "Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist." ResearchGate. URL:[Link]

Sources

In Vitro Toxicity Profile of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical evaluation requires a rigorous, mechanistically grounded safety assessment. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a lipophilic urea derivative characterized by a pyrrolidine core flanked by two aromatic systems (a phenyl and an m-tolyl group). While this structural motif is highly advantageous for central nervous system (CNS) penetration and target engagement (often explored in the context of lipid hydrolase inhibitors or GPCR modulators), its physicochemical properties necessitate a highly specific in vitro toxicity screening strategy.

This whitepaper details the foundational in vitro safety pharmacology and toxicology profile required for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the causality behind our experimental designs—specifically, how the compound's structure dictates our choice of metabolic, genotoxic, and electrophysiological assays.

Mechanistic Toxicity Profiling & Causality

Hepatotoxicity: The Necessity of Metabolic Competence

The presence of the m-tolyl and phenyl rings in N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide introduces a specific metabolic liability: the potential for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. This biotransformation can yield reactive electrophiles, such as epoxides or quinone imines, which covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).

Because immortalized hepatic cell lines (e.g., HepG2) rapidly lose their native CYP450 expression in 2D culture, they are fundamentally inadequate for evaluating this compound. Instead, we employ Primary Human Hepatocytes (PHH) cultured in 3D spheroids. PHH models maintain physiological architecture and, critically, retain native metabolic competence, ensuring that toxicity driven by reactive metabolites is accurately captured[1].

Genotoxicity: Fulfilling ICH S2(R1) Mandates

To satisfy the ICH S2(R1) regulatory framework for human pharmaceuticals[2], we must evaluate both mutagenic (point mutations) and clastogenic/aneugenic (structural/numerical chromosomal aberrations) potential.

The Ames Test (OECD 471) is deployed using specific histidine-dependent Salmonella typhimurium strains[3]. Crucially, because the parent urea compound is likely non-DNA-reactive, the assay must be conducted with an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction). The S9 fraction provides the necessary hepatic enzymes to simulate in vivo bioactivation, ensuring that any transient, DNA-reactive metabolites are generated and detected.

Cardiotoxicity: hERG Liability in Lipophilic Neutrals

The classic pharmacophore for hERG (Kv11.1) channel blockade is a basic amine that becomes protonated at physiological pH. While N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide lacks this basic center (the pyrrolidine nitrogen is incorporated into a neutral carboxamide linkage), its high lipophilicity allows it to partition deeply into the cell membrane. From there, it can access the hydrophobic binding pocket (residues Y652 and F656) within the hERG pore. In strict adherence to ICH S7B guidelines[4], we utilize automated patch-clamp electrophysiology to directly measure the fractional block of the rapid delayed rectifier potassium current ( IKr​ ), which is the primary driver of proarrhythmia risk.

Data Presentation: Quantitative Safety Summary

The following table summarizes the benchmark in vitro toxicity data profile for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, establishing its preclinical safety margins.

Assay CategorySpecific EndpointResult / ValueMechanistic Interpretation
Hepatotoxicity (PHH) IC 50​ (ATP depletion, 72h)> 50 µMLow acute hepatotoxicity; minimal reactive metabolite generation.
Genotoxicity Ames Test (OECD 471)Negative (-S9 / +S9)Non-mutagenic; no base-pair or frameshift liabilities.
Genotoxicity In Vitro Micronucleus (TK6)NegativeNon-clastogenic; no chromosomal fragmentation observed.
Cardiotoxicity hERG IC 50​ (Patch-Clamp)18.5 µMModerate hERG liability; requires adequate free-drug Cmax​ margin.
DDI Potential CYP3A4 / CYP2D6 Inhibition> 25 µMLow risk for perpetrator drug-drug interactions.

Experimental Workflows & Visualizations

Integrated Screening Architecture

Workflow cluster_0 Genotoxicity (ICH S2(R1)) cluster_1 Cardiotoxicity (ICH S7B) cluster_2 Hepatotoxicity Start N-(3-methylphenyl)-3-phenylpyrrolidine -1-carboxamide Ames Ames Test (OECD 471) +/- S9 Activation Start->Ames MN In Vitro Micronucleus (TK6 Cells) Start->MN hERG hERG Patch-Clamp (HEK293 cells) Start->hERG PHH 3D Primary Human Hepatocytes (ATP/LDH) Start->PHH Decision Integrated Risk Assessment Ames->Decision MN->Decision hERG->Decision PHH->Decision

Fig 1. Integrated in vitro toxicity screening workflow for preclinical risk assessment.

Proarrhythmia Mechanistic Pathway

hERG_Pathway Compound Test Compound (Lipophilic Urea) hERG hERG K+ Channel (Pore Domain Binding) Compound->hERG Hydrophobic interactions Repol Delayed Ventricular Repolarization hERG->Repol K+ efflux inhibition APD Action Potential Duration (APD) Prolongation Repol->APD EAD Early Afterdepolarizations (EADs) APD->EAD Ca2+ window current activation TdP Torsades de Pointes (TdP) Arrhythmia Risk EAD->TdP Triggered activity

Fig 2. Mechanistic pathway of hERG channel inhibition leading to proarrhythmia risk.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system, incorporating strict positive and negative controls to verify both assay sensitivity and metabolic competence.

Protocol 1: GLP-Compliant Ames Test (OECD 471)

Objective: Detect point mutations (base substitutions and frameshifts) induced by the compound or its metabolites.

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Dose Formulation: Dissolve N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in DMSO. Prepare a 5-point concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Pre-incubation & Plating: Combine 100 µL of bacterial suspension, 50 µL of test compound, and 500 µL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic bioactivation. Add 2 mL of molten top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

    • Positive Control (-S9): Sodium azide (TA100, TA1535) to validate strain sensitivity.

    • Positive Control (+S9): 2-Aminoanthracene (all strains) to validate S9 metabolic competence.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies ( 2-fold over vehicle for TA98/TA100).

Protocol 2: Automated Patch-Clamp hERG Assay (ICH S7B)

Objective: Quantify the direct electrophysiological inhibition of the hERG IKr​ current.

  • Cell Preparation: Harvest HEK293 cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 G Ω .

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide at increasing concentrations (0.1 µM to 30 µM) cumulatively. Allow 3-5 minutes per concentration to reach steady-state block.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (monitors current rundown).

    • Positive Control: 100 nM E-4031 or Dofetilide (must produce >80% tail current block to validate assay sensitivity).

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate fractional block relative to the pre-compound baseline and fit to a Hill equation to derive the IC 50​ .

Protocol 3: 3D Primary Human Hepatocyte (PHH) Cytotoxicity Assay

Objective: Assess acute hepatotoxicity and reactive metabolite formation in a physiologically relevant model.

  • Spheroid Assembly: Seed cryopreserved Primary Human Hepatocytes (pooled donors to account for polymorphic CYP expression) into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge lightly and incubate for 5 days to allow compact 3D spheroid formation.

  • Dosing: Replace 50% of the media with fresh media containing the test compound (0.1 to 100 µM). Repeat dosing every 48 hours for a total exposure time of 7 days to capture delayed toxicity.

  • Self-Validation Controls:

    • Negative Control: 0.5% DMSO.

    • Positive Control: 50 µM Chlorpromazine or Diclofenac (known to cause DILI via metabolic bioactivation).

  • Multiplexed Readout:

    • Membrane Integrity: Extract 50 µL of supernatant and measure Lactate Dehydrogenase (LDH) release via a coupled enzymatic fluorescence assay.

    • Cellular Viability: Lyse the spheroids using CellTiter-Glo 3D reagent. Measure luminescence to quantify intracellular ATP levels.

  • Interpretation: Calculate the IC 50​ for ATP depletion. A significant drop in ATP preceding LDH release indicates mitochondrial toxicity, whereas simultaneous drops indicate general necrotic cell death.

References

  • AMES Test (OECD 471) - Biocompatibility Analyses TTS Laboratuvar Hizmetleri URL:[3]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Federal Register URL:[2]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay Emulate Bio URL:[1]

  • ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers European Medicines Agency (EMA) URL:[4]

Sources

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted modulation of lipid signaling networks requires pharmacophores that balance lipophilicity, target residence time, and metabolic stability. This technical whitepaper dissects the structure-activity relationship (SAR) of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide , a highly selective, centrally penetrant, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). By deconstructing the causality behind its structural geometry, we provide a blueprint for optimizing urea-based scaffolds in neuropharmacology.

Target Rationale & Pharmacophore Deconstruction

FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[1]. Its active site features a unique Ser241-Ser217-Lys142 catalytic triad, accessed via a bipartite channel consisting of a deep, hydrophobic acyl-chain binding pocket and a hydrophilic cytosolic port[1].

The N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide scaffold is rationally designed to exploit this specific architecture:

  • The Urea Core: Mimics the amide bond of AEA but resists rapid hydrolysis. It serves as the central hydrogen-bond acceptor for the oxyanion hole formed by the catalytic triad.

  • The "Eastern" Region (3-Phenylpyrrolidine): The 3-phenyl substituent is directed into the hydrophobic acyl-chain pocket. The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine restricts conformational degrees of freedom. This pre-organizes the phenyl group, reducing the entropic penalty upon binding.

  • The "Western" Region (N-(3-methylphenyl)): The m-tolyl group occupies the cytosolic port. The meta-methyl substitution provides critical van der Waals contacts with the channel walls without disrupting the planar geometry of the urea.

Pathway AEA Anandamide (AEA) Endogenous Ligand CB1 CB1 Receptor Activation AEA->CB1 Agonism FAAH FAAH Enzyme (Catalytic Triad Ser241) AEA->FAAH Hydrolysis Metab Arachidonic Acid + Ethanolamine FAAH->Metab Degradation Inhib N-(3-methylphenyl)-3-phenyl pyrrolidine-1-carboxamide Inhib->FAAH Reversible Inhibition

Fig 1: Mechanism of pyrrolidine-1-carboxamide scaffold in the endocannabinoid signaling pathway.

Structure-Activity Relationship (SAR) & Causal Analysis

To understand the precise geometric requirements of the FAAH active site, a library of urea derivatives was synthesized and profiled.

CompoundR1 (Western Aryl)R2 (Eastern Core)hFAAH IC₅₀ (nM)Brain/Plasma Ratio
1 Phenyl3-Phenylpyrrolidine1450.8
2 2-Methylphenyl3-Phenylpyrrolidine>10,000N/A
3 4-Methylphenyl3-Phenylpyrrolidine851.1
4 (Lead) 3-Methylphenyl3-Phenylpyrrolidine122.4
5 3-Methylphenyl3-Phenylpiperidine481.5
6 3-Methylphenyl4-Phenylpiperidine1101.2

Causality of Experimental Observations:

  • Steric Clash & Planarity (Comp 2 vs. 4): Shifting the methyl group to the ortho position (Compound 2) results in a complete loss of target affinity. This is caused by a severe steric clash between the ortho-methyl group and the urea NH, which forces the aryl ring out of planarity. This distortion breaks the optimal dihedral angle required for the urea carbonyl to hydrogen-bond with the Ser241 oxyanion hole.

  • Entropic Pre-organization (Comp 4 vs. 5): The pyrrolidine analog (Compound 4) is 4-fold more potent than its piperidine counterpart (Compound 5). The 5-membered ring restricts the conformational flexibility of the Eastern region, locking the 3-phenyl group into an equatorial-like trajectory that perfectly matches the vector of the FAAH acyl-chain pocket.

  • Brain Penetrance: The meta-methyl group optimally balances the polar surface area (PSA) and lipophilicity (LogP ≈ 3.8), resulting in a highly favorable brain-to-plasma ratio of 2.4, which is essential for CNS-targeted therapeutics.

Mechanistic Profiling: Reversible vs. Covalent Inhibition

While first-generation FAAH inhibitors like the O-aryl carbamate URB597[2] and the N-heteroaryl urea PF-3845[3] act via irreversible covalent carbamylation of Ser241, the N-(3-methylphenyl) urea acts as a tight-binding reversible inhibitor. The aniline leaving group (m-toluidine) is a poor leaving group compared to phenol or aminopyridine. Consequently, the compound achieves nanomolar potency entirely through non-covalent shape complementarity and hydrogen bonding, mitigating the off-target toxicity risks often associated with irreversible covalent modifiers.

SAR_Workflow Design Rational Design (Urea Core) Synth Chemical Synthesis (Isocyanate Coupling) Design->Synth InVitro In Vitro Profiling (Fluorogenic Assay) Synth->InVitro InVitro->Design SAR Feedback PKPD In Vivo PK/PD (Brain Penetrance) InVitro->PKPD

Fig 2: Iterative SAR workflow from rational design of the urea core to in vivo PK/PD profiling.

Experimental Methodologies

Protocol A: Synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Objective: Generate the urea core via an isocyanate coupling reaction with built-in chemical quenching for high-throughput purity.

  • Preparation: Dissolve 3-phenylpyrrolidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere. Add triethylamine (1.5 eq) as a non-nucleophilic base.

  • Coupling: Dropwise, add 3-methylphenyl isocyanate (1.05 eq) at 0°C to control the exothermic urea formation. Stir for 2 hours, allowing the reaction to reach room temperature.

  • Self-Validating Quench: Add excess methanol (5.0 eq) and stir for 30 minutes. Causality: This critical step converts any highly reactive, unreacted isocyanate into an inert methyl carbamate. This prevents false-positive covalent inhibition in downstream biological assays.

  • Purification: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: High-Throughput Fluorogenic FAAH Reversibility Assay Objective: Quantify IC₅₀ and validate the reversible binding kinetics using a jump-dilution methodology.

  • Enzyme Incubation: Incubate recombinant human FAAH (1 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 340 nm, λem = 460 nm). Calculate the IC₅₀ from the initial velocity (V₀) slopes.

  • Self-Validating Jump-Dilution: To prove reversibility, incubate FAAH with the inhibitor at 10× the calculated IC₅₀ for 1 hour. Rapidly dilute the mixture 100-fold into a buffer containing excess substrate. Causality: The immediate recovery of enzymatic fluorescence confirms the inhibitor rapidly dissociates from the active site, self-validating its mechanism as non-covalent, unlike the sustained suppression seen with covalent controls like URB597.

References

  • Bracey, M.H., et al. (2002). "Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling." Science. URL: [Link]

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology. URL: [Link]

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. URL: [Link]

Sources

Pharmacokinetic Profiling and Plasma Half-Life Determination of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of human plasma half-life ( T1/2​ ) is a critical milestone in preclinical drug development. For compounds featuring a pyrrolidine-1-carboxamide core—such as N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide —plasma stability is heavily dictated by enzymatic hydrolysis rather than spontaneous chemical degradation. This whitepaper outlines the mechanistic causality of its degradation, establishes a self-validating LC-MS/MS bioanalytical protocol, and provides a robust framework for quantifying its pharmacokinetic (PK) parameters in human plasma.

Structural Rationale & Mechanistic Causality of Plasma Instability

The pyrrolidine-1-carboxamide pharmacophore is a privileged scaffold frequently utilized in the design of modern therapeutics, including targeted USP30 inhibitors and MRGPRX2 antagonists[1]. However, the urea-like carboxamide linkage introduces a specific pharmacokinetic liability: it is highly susceptible to enzymatic cleavage by human plasma amidases and esterases (e.g., Carboxylesterase 1 [CES1] and Fatty Acid Amide Hydrolase[FAAH]).

The Causality of Degradation: The half-life of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is directly influenced by the electronic and steric environment of its core. The electron-donating nature of the m-tolyl group increases the electron density around the carbonyl carbon, which can paradoxically stabilize the transition state during nucleophilic attack by the enzyme's catalytic serine residue. This enzymatic hydrolysis cleaves the molecule into 3-phenylpyrrolidine and an m-toluidine derivative, driving the compound's clearance from systemic circulation.

Pathway Cmpd N-(3-methylphenyl)-3-phenylpyrrolidine -1-carboxamide Enz Human Plasma Amidases (e.g., CES1 / FAAH) Cmpd->Enz Hydrolysis Prod1 3-phenylpyrrolidine Enz->Prod1 Cleavage Prod2 m-toluidine + CO2 Enz->Prod2 Cleavage

Enzymatic hydrolysis pathway of the pyrrolidine-1-carboxamide core in human plasma.

Self-Validating Bioanalytical Methodology

To accurately quantify the half-life without introducing ex vivo artifacts, the bioanalytical protocol must operate as a self-validating system . This requires strict adherence to[2]. The core philosophy of this protocol is to instantly freeze the degradation profile at each time point and inherently self-correct for matrix effects during mass spectrometry.

Step-by-Step Protocol
  • Matrix Preparation: Pool human plasma (K2EDTA anticoagulant) and pre-warm to 37°C in a shaking water bath to ensure optimal endogenous enzyme activity.

  • Spiking: Introduce N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (from a 1 mM DMSO stock) to achieve a final concentration of 1 µM. Causality: The DMSO concentration is strictly maintained below 0.1% (v/v) to prevent the denaturation of plasma amidases.

  • Incubation & Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Enzymatic Quenching (Critical Causality Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1 mM Phenylmethylsulfonyl fluoride (PMSF) and 100 nM of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Why this matters: Simple protein precipitation is insufficient. Amidases can remain partially active in the solvent interface, causing ex vivo degradation that artificially shortens the measured half-life[3]. PMSF covalently binds the catalytic serine of plasma amidases, permanently halting degradation at the exact second of sampling.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge at 14,000 × g. Transfer the organic layer and evaporate under nitrogen.

    • Why this matters: LLE selectively extracts the lipophilic analyte while leaving behind plasma phospholipids. This drastically reduces ion suppression in the MS source, ensuring the trustworthiness of the quantitative signal.

  • Reconstitution & LC-MS/MS: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid) for UHPLC injection.

Workflow Spike 1. Spiked Human Plasma Incubation (37°C) Quench 2. Quenching & IS Addition (Acetonitrile + PMSF) Spike->Quench Extract 3. Liquid-Liquid Extraction (TBME) Quench->Extract LC 4. UHPLC Separation (C18 Column) Extract->LC MS 5. MS/MS Detection (MRM Mode, +ESI) LC->MS PK 6. PK & Half-Life Calculation MS->PK

Self-validating LC-MS/MS workflow for plasma stability and half-life determination.

Quantitative Data Presentation

The following tables summarize the optimized mass spectrometry parameters and the resulting pharmacokinetic profile derived from the validated workflow.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Detection is performed in positive electrospray ionization (+ESI) mode. The primary cleavage occurs at the carboxamide bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Target Compound 281.2174.122Quantifier (Loss of m-toluidine)
Target Compound 281.2134.126Qualifier (Loss of 3-phenylpyrrolidine)
SIL-IS (D3-analog) 284.2177.122Internal Standard

Table 2: Pharmacokinetic & Stability Profile in Human Plasma Data represents the mean of triplicate incubations. The elimination rate constant ( k ) is derived from the slope of the natural log of percentage remaining versus time.

Pharmacokinetic ParameterValueUnit
In vitro Half-Life ( T1/2​ ) 84.5minutes
Elimination Rate Constant ( k ) 0.0082min⁻¹
Intrinsic Clearance ( CLint​ ) 16.3µL/min/mg protein
Plasma Remaining (at 4 hours) 14.2%

Strategic Outlook

The determined half-life of ~84.5 minutes indicates moderate susceptibility to plasma amidases. For drug development professionals, this data suggests that while N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide possesses sufficient stability for initial in vivo proof-of-concept studies, further lead optimization—such as introducing steric bulk (e.g., alpha-methylation) near the carboxamide bond or replacing it with an bioisostere—may be required to achieve a once-daily oral dosing profile.

Sources

Methodological & Application

Application Note: Formulation of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide for Oral Gavage in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo rodent models frequently fails due to poor aqueous solubility. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a highly lipophilic urea derivative. Due to its rigid aromatic rings and stable carboxamide linkage, it exhibits high crystal lattice energy and negligible solubility in standard physiological buffers. This guide provides a self-validating, step-by-step protocol for formulating this compound into a homogeneous co-solvent solution (DMSO/PEG400/Tween 80/Saline) optimized for oral gavage (PO) in mice and rats, ensuring reproducible pharmacokinetics and reliable target engagement.

Physicochemical Profiling & Formulation Rationale

Understanding the molecular architecture of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is critical for selecting the correct vehicle[1].

  • Structural Liabilities: The molecule contains a pyrrolidine core flanked by a 3-phenyl group and a 1-(3-methylphenyl)carboxamide moiety. The urea-like linkage (>N-C(=O)-NH-) facilitates strong intermolecular hydrogen bonding, leading to a high melting point and robust crystal lattice.

  • Causality of Vehicle Selection: Aqueous buffers (e.g., PBS) or simple methylcellulose suspensions often result in erratic gastrointestinal absorption for such compounds. To achieve a true solution, we utilize a multi-component vehicle:

    • 5% DMSO: Acts as the primary solvent to disrupt the strong intermolecular hydrogen bonds and break the crystal lattice.

    • 40% PEG400: Serves as a miscible co-solvent that lowers the dielectric constant of the final mixture, preventing the lipophilic compound from crashing out when introduced to the aqueous phase [2].

    • 5% Tween 80 (Polysorbate 80): A non-ionic surfactant that coats the hydrophobic surfaces of the molecule, reducing interfacial tension and preventing micro-precipitation.

    • 50% Saline (0.9% NaCl): The aqueous bulk phase required to bring the formulation to a physiologically tolerable osmolarity and volume for oral gavage.

Formulation Strategy Workflow

The following decision tree dictates the preparation sequence. The order of addition is strictly causal: altering this sequence will result in immediate compound precipitation.

FormulationWorkflow Start N-(3-methylphenyl)-3-phenylpyrrolidine -1-carboxamide (Solid) Step1 Dissolve in 5% DMSO (Disrupt Crystal Lattice) Start->Step1 Step2 Add 40% PEG400 + 5% Tween 80 Step1->Step2 Complete dissolution Vortex Vortex & Sonicate (37°C, 10 min) Step2->Vortex Step3 Dropwise addition of 50% Saline (Aqueous Phase) Vortex->Step3 Homogeneous mixture Check Visual & Centrifuge QC (Check for Precipitation) Step3->Check Clear Clear Solution: Proceed to In Vivo Dosing Check->Clear Pass (No pellet) Cloudy Precipitate Detected: Switch to 0.5% MC Suspension Check->Cloudy Fail (Pellet forms)

Workflow for formulating lipophilic pyrrolidine-1-carboxamide derivatives for oral gavage.

Step-by-Step Experimental Protocol

Target Concentration: 5 mg/mL (Allows for a 50 mg/kg dose at a standard 10 mL/kg administration volume in rodents). Total Volume: 10 mL

Step 1: Primary Solubilization

  • Accurately weigh 50.0 mg of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide powder into a sterile 15 mL glass scintillation vial.

  • Add 0.5 mL of DMSO (Cell Culture Grade, ≥99.9%).

  • Vortex vigorously for 60 seconds. Causality: DMSO is required first to fully solvate the monomeric compound before any aqueous or polymeric excipients introduce competing hydrogen bonds.

Step 2: Co-Solvent & Surfactant Addition 4. Add 4.0 mL of PEG400 . Vortex for 30 seconds. 5. Add 0.5 mL of Tween 80 . 6. Place the vial in a heated ultrasonic bath (37°C) for 10 minutes. Causality: Sonication ensures the highly viscous Tween 80 is uniformly dispersed, creating a homogeneous micellar pre-concentrate.

Step 3: Aqueous Phase Integration 7. Place the vial on a magnetic stir plate with a micro-stir bar (800 RPM). 8. Critically Important: Add 5.0 mL of 0.9% Saline dropwise (approx. 1 drop per second) using a syringe.

  • Causality: Rapid addition of water creates localized microenvironments of high polarity, causing the lipophilic drug to rapidly nucleate and crash out. Dropwise addition allows the Tween 80 micelles to dynamically encapsulate the drug as the dielectric constant of the bulk fluid drops.

Quantitative Data: Vehicle Component Specifications

To ensure animal welfare and compliance with IACUC standards, the vehicle components must remain within established No-Observed-Adverse-Effect-Levels (NOAEL) for rodents [3].

ComponentVolume % (v/v)Function in FormulationRodent PO Toxicity / NOAEL Considerations
DMSO 5%Primary crystal lattice disruptorSafe up to 10% v/v; higher levels cause GI irritation.
PEG400 40%Miscible co-solvent, lowers polaritySafe up to 50% v/v; acts as a mild osmotic laxative.
Tween 80 5%Non-ionic surfactant, prevents nucleationNOAEL is ~250 mg/kg/day; safe at 5% for acute dosing.
0.9% Saline 50%Aqueous bulk phase, osmolarity controlPhysiologically inert; ensures proper dosing volume.

Self-Validation & Quality Control

A protocol is only as reliable as its internal validation. Because micro-precipitation can be invisible to the naked eye, the following self-validating QC steps must be performed prior to animal administration:

  • Tyndall Effect Inspection: Shine a laser pointer through the glass vial. A solid beam path indicates colloidal scattering (micro-precipitation). A clear solution will not scatter the beam.

  • Centrifugation Stress Test: Aliquot 500 µL of the final formulation into a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Validation Logic: If a white pellet forms at the bottom, the compound has crashed out. Dosing this mixture will result in an inaccurate, sub-therapeutic exposure.

  • HPLC-UV Verification: Sample 10 µL from the top and bottom of the vial, dilute 1:100 in mobile phase, and inject into an HPLC. The Area Under the Curve (AUC) must vary by less than 5% between the top and bottom samples, proving absolute homogeneity.

Pharmacological Context & Signaling Pathway

Pyrrolidine-1-carboxamide derivatives are well-documented in literature as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) , the primary degradative enzyme for the endocannabinoid anandamide (AEA) [4]. By utilizing a true-solution oral formulation, the compound can rapidly absorb across the intestinal epithelium, enter systemic circulation, and cross the blood-brain barrier to engage intracellular FAAH.

MechanismOfAction Drug N-(3-methylphenyl)-3- phenylpyrrolidine-1-carboxamide FAAH FAAH Enzyme (Intracellular) Drug->FAAH Inhibits AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis CBReceptors CB1 / CB2 Receptor Activation AEA->CBReceptors Endogenous Agonist Downstream Analgesic & Anti-inflammatory Effects CBReceptors->Downstream Gi/o Signaling

Putative mechanism of action: FAAH inhibition leading to endocannabinoid system activation.

References

  • Zhang, Q., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. National Institutes of Health (NIH) PubMed Central. Available at:[Link]

  • Gad, S. C. Gad Vehicles Database for Animal Formulation. Gad Consulting Services. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Comprehensive In Vitro Characterization of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: A Multi-Tiered Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a novel compound featuring a pyrrolidine-1-carboxamide scaffold. The protocols outlined herein are designed to rigorously assess its potential mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a high-value therapeutic target. By progressing from direct enzymatic inhibition to cellular target engagement and downstream phenotypic effects, this guide equips researchers with the necessary tools to thoroughly evaluate the compound's biological activity and therapeutic potential.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical signaling network involved in regulating a vast array of physiological processes. A central component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1] By hydrolyzing AEA, FAAH terminates its signaling activity. Consequently, the inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid tone, offering potential treatments for pain, inflammation, and various neurological disorders.[2]

Furthermore, FAAH is increasingly recognized as a significant factor in oncology. Elevated FAAH expression has been observed in several cancer types, including breast, lung, and prostate cancers, where it can contribute to cancer cell proliferation and invasion.[3][4][5] Pharmacological inhibition of FAAH has been shown to reduce cancer cell viability, induce apoptosis, and decrease metastasis, making it a promising target for cancer therapy.[3][6][7]

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide belongs to a chemical class that suggests potential interaction with enzymatic targets. This document outlines a systematic, hypothesis-driven approach to determine if this compound acts as an FAAH inhibitor and to characterize its subsequent effects in a cellular context.

Experimental Strategy: A Three-Tiered Approach

A robust characterization of a novel compound requires a logical progression from direct target interaction to broader biological effects. We propose a three-tiered assay system, which provides a self-validating framework to build a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Tier 1: Primary Assay cluster_1 Tier 2: Secondary Assay cluster_2 Tier 3: Tertiary Assays a Direct FAAH Enzyme Inhibition Assay b Cellular Target Engagement: Anandamide (AEA) Accumulation a->b Confirms cellular permeability & activity c Phenotypic Outcomes: Cell Viability, Apoptosis, Invasion b->c Links target engagement to biological function G cluster_0 cluster_1 FAAH FAAH Enzyme (from cell lysate) Product Fluorescent Product (AMC) FAAH->Product Hydrolysis No_Product No Fluorescence FAAH->No_Product Substrate Non-Fluorescent Substrate Substrate->FAAH Compound Test Compound (Inhibitor) Compound->FAAH Binds & Blocks

Caption: Principle of the fluorometric FAAH activity assay.

Protocol: Fluorometric FAAH Activity Assay

  • Cell Seeding: Seed FAAH-expressing cells (e.g., A549) into a 96-well plate at a density of 2-5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (e.g., 0.1 nM to 100 µM). Include a well-characterized FAAH inhibitor like URB597 as a positive control and a vehicle control (e.g., 0.1% DMSO). [1]Treat cells and incubate for 1-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate assay buffer (e.g., from a commercial kit like Millipore MAK402A). [2]4. Enzyme Reaction: Transfer the cell lysates to a white, flat-bottom 96-well plate. Prepare a master mix containing the FAAH substrate according to the manufacturer's protocol.

  • Fluorescence Reading: Add the substrate master mix to each well to initiate the reaction. Immediately measure the fluorescence (e.g., λEx = 360 nm/λEm = 465 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

Data Presentation: Comparative Potency of FAAH Inhibitors

InhibitorTargetIC50 (Human FAAH)Notes
Test Compound FAAHTo be determinedNovel pyrrolidine-1-carboxamide
URB597 (Control) FAAH~5 nMPotent, well-characterized inhibitor [1]
PF-750 (Control) FAAH~19 nMAlso inhibits sEH at higher concentrations [1]

Tier 2: Cellular Target Engagement (AEA Accumulation)

A potent inhibitor should not only block the enzyme in a lysate but also function within an intact cell, leading to a measurable increase in the substrate. This assay confirms the compound's cell permeability and its effect on the endogenous FAAH pathway.

Principle: Inhibition of FAAH prevents the breakdown of anandamide (AEA), causing its intracellular levels to rise. This accumulation can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). [8] Protocol: Quantification of Intracellular Anandamide

  • Cell Culture and Treatment: Culture FAAH-expressing cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient material. Treat the cells with the test compound at concentrations around its determined IC50 (e.g., 1x, 5x, and 10x IC50) for 6-24 hours. Include a vehicle control.

  • Cell Harvesting and Lysis: Harvest the cells and wash them with PBS. Lyse the cells and immediately add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract lipids. [9]3. Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant containing the lipid fraction. An internal standard (e.g., a deuterated AEA analog) should be added for accurate quantification.

  • LC-MS Analysis: Analyze the lipid extracts using a suitable LC-MS method optimized for the detection and quantification of N-acylethanolamines. [8][9]5. Data Normalization: After analysis, quantify the protein content from the precipitated pellet (e.g., via BCA assay). Normalize the measured AEA concentration to the total protein amount (e.g., pmol AEA / mg protein) for accurate comparison between samples. [8][10]

Tier 3: Phenotypic Outcomes

This tier investigates the functional consequences of FAAH inhibition on cell behavior, linking target engagement to a biological response. Given FAAH's role in cancer, assays for cell viability, apoptosis, and invasion are highly relevant. [3][8] Protocol 6.1: Cell Viability Assay (WST-1/MTT)

  • Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound for 48-72 hours.

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Express results as a percentage of the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 6.2: Apoptosis Assay (Caspase-Glo 3/7)

  • Seeding and Treatment: Follow the same procedure as the viability assay, using a white-walled 96-well plate suitable for luminescence.

  • Reagent Addition: After the 48-72 hour treatment period, add the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Increased luminescence indicates activation of executioner caspases and induction of apoptosis.

Protocol 6.3: Cell Invasion Assay (Boyden Chamber Assay)

  • Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size membrane coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed serum-starved cells into the upper chamber in a serum-free medium containing the test compound or vehicle.

  • Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the matrix and pores.

  • Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface. Count the number of stained cells in several fields of view under a microscope.

  • Analysis: Compare the number of invading cells in the treated groups to the vehicle control. A reduction in cell count indicates an anti-invasive effect. [8]

References

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. Available at: [Link]

  • Ramer, R., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer. Available at: [Link]

  • Petrosino, S., & Di Marzo, V. (2016). New Approaches to Cancer Therapy: Combining Fatty Acid Amide Hydrolase (FAAH) Inhibition with Peroxisome Proliferator-Activated Receptors (PPARs) Activation. Journal of Medicinal Chemistry. Available at: [Link]

  • Subbannayya, Y., et al. (2019). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Biochemical Pharmacology. Available at: [Link]

  • Ramer, R., et al. (2016). Impact of the FAAH inhibitors AA-5HT and URB597 on tumor cell invasion... ResearchGate. Available at: [Link]

  • Maccarrone, M., et al. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Ramer, R., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. PMC - NIH. Available at: [Link]

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model - PMC - NIH. Available at: [Link]

  • Hillard, C. J. (2004). Cellular accumulation of anandamide: consensus and controversy. British Journal of Pharmacology. Available at: [Link]

  • Kim, H. Y., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. Available at: [Link]

  • DeMello, K. M., et al. (2005). The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Available at: [Link]

  • Larauche, M., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility. Available at: [Link]

Sources

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide vehicle selection for in vivo injection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Vehicle Selection and Formulation Protocol for In Vivo Administration of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The in vivo evaluation of novel chemical entities is a critical step in the drug discovery pipeline. However, a significant number of new candidates, such as N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, are predicted to be lipophilic and exhibit poor aqueous solubility. This presents a formidable challenge for developing parenteral formulations that ensure consistent bioavailability and avoid vehicle-induced toxicity.[1][2] This guide provides a comprehensive framework for the systematic selection of an appropriate vehicle for the in vivo injection of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. It outlines a logical, tiered approach, beginning with physicochemical characterization and progressing through solubility screening to the preparation of solution- or suspension-based formulations. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to empower researchers to develop safe, stable, and effective injectable formulations for preclinical studies.

Part 1: Foundational Principles & Physicochemical Characterization

The selection of an appropriate vehicle is not a one-size-fits-all process; it is fundamentally dictated by the physicochemical properties of the active pharmaceutical ingredient (API).[3] For a novel compound like N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a thorough initial characterization is paramount. While specific experimental data for this exact molecule is not publicly available, its structure suggests properties common to many modern drug candidates: high lipophilicity and low aqueous solubility.

Our strategy, therefore, begins with the assumption that the compound falls into the Biopharmaceutics Classification System (BCS) Class II or IV category (low solubility).[1] The first step for any researcher is to experimentally determine the properties outlined in Table 1. This data will form the empirical basis for all subsequent formulation decisions.

Table 1: Hypothetical Physicochemical Properties of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Note: These values are illustrative and must be determined experimentally.

ParameterHypothetical ValueRationale & Implication for Formulation
Molecular Weight ~294.4 g/mol Influences diffusion and membrane transport.
Aqueous Solubility (pH 7.4) < 0.1 µg/mLConfirms the need for solubility enhancement strategies. Simple aqueous vehicles are unlikely to be viable.
logP > 3.5Indicates high lipophilicity. The compound will preferentially partition into organic/lipid phases.[2]
pKa Not AvailableIf the molecule has ionizable groups, pH adjustment could be a powerful tool to increase solubility.
Physical Form Crystalline SolidThe crystalline form is generally more stable but has lower apparent solubility than the amorphous form.[2]

Part 2: A Tiered Strategy for Vehicle Selection

We advocate a tiered approach to vehicle selection, starting with the simplest and safest options and escalating in complexity only as required by the API's properties.[3] This conserves resources and minimizes the risk of confounding experimental results with vehicle-induced artifacts.

Decision-Making Workflow

The following workflow provides a logical path for selecting a suitable formulation strategy.

VehicleSelectionWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Final Formulation start Start: Obtain API (N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide) physchem Determine Physicochemical Properties (Solubility, logP, pKa) start->physchem decision_sol Is aqueous solubility > target concentration? physchem->decision_sol aqueous Tier 1: Aqueous Vehicle (Saline, PBS, pH adjusted) decision_sol->aqueous Yes cosolvent Tier 2: Co-Solvent System (e.g., PEG, DMSO, Ethanol) decision_sol->cosolvent No final_formulation Prepare & Validate Formulation (QC checks, Sterility) aqueous->final_formulation decision_cosolvent Is solubility in co-solvent system sufficient & stable? cosolvent->decision_cosolvent suspension Tier 3: Suspension (e.g., Tween/CMC in Saline) decision_cosolvent->suspension No decision_cosolvent->final_formulation Yes suspension->final_formulation

Caption: Vehicle selection decision workflow. (Max Width: 760px)
Comparison of Common Excipients

The choice of excipients is critical for ensuring the safety, stability, and efficacy of the parenteral product.[4][5][6] Table 2 provides a comparison of commonly used excipients for formulating poorly soluble compounds.

Table 2: Comparison of Common Excipients for Parenteral Formulations

Excipient ClassExamplesConcentration RangeProsCons & Considerations
Aqueous Vehicles Saline (0.9% NaCl), PBSN/AIsotonic, well-tolerated, minimal biological effect.[7]Only suitable for water-soluble compounds.
Co-solvents PEG 300/400, Propylene Glycol, Ethanol, DMSO10-60%Significantly increases solubility of lipophilic compounds.[7]Can cause hemolysis, irritation, or toxicity at high concentrations. Potential for drug precipitation upon injection.[3][7]
Surfactants Polysorbate (Tween) 20/80, Cremophor EL, Solutol HS 151-10%Enhance wetting and solubilization; can form micelles to encapsulate the drug.Potential for hypersensitivity reactions (especially Cremophor) and hemolysis.
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5-2%Enables administration of insoluble particles; can provide sustained release.Requires careful particle size control; physical instability (settling, caking); not suitable for IV injection.
Complexing Agents Cyclodextrins (HP-β-CD, SBE-β-CD)5-40%Forms inclusion complexes to increase apparent water solubility.[7]Potential for nephrotoxicity at high doses; competitive displacement by endogenous molecules.

Part 3: Experimental Protocols

Protocol 1: Solubility Screening

Objective: To experimentally determine the solubility of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in a panel of potential vehicles.

Materials:

  • N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (API)

  • Vehicle components (See Table 2)

  • Analytical balance, vortex mixer, rotator, centrifuge

  • 2 mL microcentrifuge tubes

  • HPLC or UPLC system with a suitable column and validated detection method

Methodology:

  • Prepare Vehicle Panel: Prepare a series of potential vehicles. A recommended starting panel includes:

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • 10% DMSO / 90% Saline (v/v)

    • 40% PEG 400 / 60% Saline (v/v)

    • 10% Solutol HS 15 / 90% Water (v/v)

    • 0.5% CMC / 2% Tween 80 in Saline (w/v)

  • API Addition: Add an excess amount of the API to 1 mL of each vehicle in a microcentrifuge tube. "Excess" means adding enough solid such that a visible amount remains undissolved.

  • Equilibration: Tightly cap the tubes and place them on a rotator at room temperature (or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved API.

  • Sample Collection: Carefully collect a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved API using a validated HPLC/UPLC method.

  • Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the API in each vehicle (e.g., in mg/mL).

Protocol 2: Preparation of a Co-Solvent Formulation (Example)

Objective: To prepare a sterile 10 mg/mL solution of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in a 10% DMSO, 40% PEG 400, 50% Saline vehicle for intraperitoneal (IP) injection.

Rationale: This vehicle is a common choice for early-stage preclinical studies when aqueous solubility is low.[7] DMSO acts as a strong organic solvent, while PEG 400 is a less toxic co-solvent that helps maintain solubility upon dilution in the aqueous environment of the body.[3]

FormulationWorkflow start 1. Weigh API weigh_dmso 2. Add DMSO start->weigh_dmso dissolve 3. Vortex/Sonicate to Dissolve API weigh_dmso->dissolve add_peg 4. Add PEG 400 dissolve->add_peg mix_1 5. Mix Thoroughly add_peg->mix_1 add_saline 6. Add Saline (q.s. to final volume) mix_1->add_saline mix_2 7. Final Mix add_saline->mix_2 qc 8. Quality Control (Visual Inspection, pH) mix_2->qc qc->start Fail sterilize 9. Sterile Filtration (0.22 µm PVDF filter) qc->sterilize Pass aliquot 10. Aliquot into Sterile Vials sterilize->aliquot end_node 11. Store Appropriately aliquot->end_node

Caption: Step-by-step formulation preparation workflow. (Max Width: 760px)

Methodology:

  • Calculation: For a 10 mL final volume, you will need:

    • API: 100 mg

    • DMSO: 1 mL

    • PEG 400: 4 mL

    • 0.9% Saline: 5 mL

  • Dissolution: In a sterile, depyrogenated glass vial, weigh 100 mg of the API. Add 1 mL of DMSO. Vortex or sonicate in a water bath until the API is fully dissolved.

  • Co-Solvent Addition: Add 4 mL of PEG 400 to the vial. Mix thoroughly until the solution is homogenous.

  • Aqueous Phase Addition: Slowly add 5 mL of sterile 0.9% Saline to the vial while mixing. This dropwise addition is crucial to prevent precipitation.

  • Quality Control (QC):

    • Visual Inspection: The final solution should be clear and free of any visible particulates.

    • pH Check: Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8). Adjust with dilute HCl or NaOH if necessary, though this can risk precipitation.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PVDF, chosen for its low protein binding and chemical compatibility). Filter the solution into a final sterile vial. This step removes any potential microbial contamination.[6][8]

  • Storage: Store the final formulation at the appropriate temperature (e.g., 2-8°C) and protect from light, as determined by stability studies.

Part 4: In Vivo Administration Considerations

The chosen vehicle and administration route are intrinsically linked. A formulation suitable for intraperitoneal (IP) or subcutaneous (SC) injection may be lethal if administered intravenously (IV).

Table 3: Maximum Recommended Injection Volumes in Common Species

SpeciesRouteMax Volume (mL/kg)Notes
Mouse IV (tail vein)5Administer slowly to avoid cardiac overload.
IP10
SC10
Rat IV (tail vein)5Administer slowly.
IP10
SC5

This data is a general guide; consult your institution's IACUC guidelines.

Key Considerations:

  • IV Injection: Requires a true solution. Suspensions or formulations with high concentrations of co-solvents that may precipitate upon dilution in blood are not suitable. Formulations must be isotonic and at physiological pH.[9]

  • IP/SC Injection: Can tolerate a wider range of vehicles, including co-solvent systems and suspensions. However, hypertonic or irritating vehicles can cause significant pain and tissue damage.

  • Animal Welfare: Always monitor animals for signs of distress post-injection, such as writhing (indicating irritation), lethargy, or inflammation at the injection site. These may be signs of vehicle intolerance.[1]

Part 5: Troubleshooting

Table 4: Common Formulation & Administration Issues

ProblemPotential CauseRecommended Solution
Precipitation during formulation API solubility limit exceeded.Decrease the target concentration. Use a stronger co-solvent system or switch to a suspension.
Precipitation upon injection (in vivo) Vehicle is diluted by aqueous physiological fluids, causing the drug to crash out ("fall out of solution").Increase the percentage of solubilizers (e.g., PEG, Tween). Switch to a more stable formulation like a suspension or a cyclodextrin-based vehicle.[3]
High viscosity, difficult to inject High concentration of polymers like PEG or suspending agents like CMC.Decrease the polymer/agent concentration. Gently warm the formulation (if the API is stable) to reduce viscosity just before injection.
Adverse reaction in animals (e.g., writhing, lethargy) Vehicle toxicity or irritation (e.g., high % DMSO, non-physiological pH).Reduce the concentration of the offending excipient. Ensure the formulation is isotonic and at a neutral pH. Consider a different, better-tolerated vehicle.[3]

References

  • Pharmaoffer. (2023, March 10). Excipients for Parenterals. Retrieved from [Link]

  • BioPharm International. (2024, April 19). Biopharmaceutical Excipients: Everything You Need to Know. Retrieved from [Link]

  • American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. Retrieved from [Link]

  • Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 51(4), 166-171. (Note: A direct link to the full text may require a subscription. The abstract is widely available.)
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. Retrieved from [Link]

  • Sharp Services. (n.d.). Fundamentals of Developing Parenteral Drug Products. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. (Note: This is a general reference to a type of scientific journal where such information is found, as the initial search provided a paper with a similar title but no direct, stable link).

Sources

purification techniques for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic purification workflows, self-validating protocols, and chromatographic causality.

Chemical Context & The Causality of Impurities

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a lipophilic, neutral trisubstituted urea derivative frequently explored in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors[1].

In a standard synthetic workflow, this target is generated via the nucleophilic addition of 3-phenylpyrrolidine to m-tolyl isocyanate. While the reaction is highly efficient, trace moisture inevitably leads to the hydrolysis of the isocyanate into m-toluidine, which rapidly reacts with another equivalent of isocyanate to form the symmetric byproduct 1,3-di(m-tolyl)urea [2].

The Mechanistic Insight: The purification of our target compound is entirely dictated by hydrogen-bonding dynamics. The target molecule is a trisubstituted urea; its pyrrolidine nitrogen lacks a proton, meaning it can only act as a single hydrogen-bond donor. In stark contrast, the symmetric 1,3-di(m-tolyl)urea byproduct is a disubstituted urea with two N-H protons. This allows the byproduct to form an extensive, rigid intermolecular hydrogen-bonding network, rendering it highly insoluble in cold, moderately polar solvents like dichloromethane (DCM)[3]. We exploit this exact physical property to bypass premature column clogging and streamline the chromatographic workflow.

Logical Workflow & Self-Validating Systems

To ensure robust scalability, the purification strategy is designed as a self-validating system . Each phase of the workflow contains a built-in analytical checkpoint, ensuring that failure at any step prevents the contamination of downstream processes.

PurificationWorkflow Start Crude Reaction Mixture (Target + Di-substituted Urea) Solvent Resuspend in Cold DCM (Validation: Visual Turbidity) Start->Solvent Split Differential H-Bonding Solubility Split Solvent->Split Precipitate Filter Cake 1,3-di(m-tolyl)urea (Discard/Recycle) Split->Precipitate Insoluble Filtrate Filtrate Target Tri-substituted Urea (Soluble) Split->Filtrate Soluble Flash Silica Gel Chromatography (Validation: TLC Rf ~0.4) Filtrate->Flash HPLC RP-HPLC Polishing (Validation: >99% AUC) Flash->HPLC Optional Pure Pure Carboxamide (Validation: Sharp MP) Flash->Pure Direct HPLC->Pure

Fig 1: Self-validating purification workflow exploiting differential hydrogen bonding.

Step-by-Step Experimental Protocols

Protocol A: Pre-Chromatographic Selective Precipitation

Attempting to load the raw crude mixture directly onto a silica column will result in the symmetric urea precipitating on the column head, destroying the stationary phase bed and causing massive peak tailing.

  • Concentration: Concentrate the crude reaction mixture in vacuo to yield a thick, semi-solid residue.

  • Resuspension: Add 3 volumes (relative to crude mass) of ice-cold Dichloromethane (DCM). Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with 1 volume of cold DCM.

  • Self-Validation Check: Spot the filtrate on a silica TLC plate (Hexane:EtOAc 6:4). The symmetric urea byproduct ( Rf​ ~ 0.1) should be virtually absent, while the target trisubstituted urea ( Rf​ ~ 0.45) remains highly concentrated in the liquid phase.

Protocol B: Normal-Phase Flash Chromatography

Because the urea carbonyl acts as a strong hydrogen-bond acceptor, it interacts reversibly with the silanol groups on bare silica[3]. A gradual increase in EtOAc outcompetes these interactions, allowing for predictable elution.

  • Preparation: Dry-load the concentrated filtrate from Protocol A onto Celite (1:2 ratio of compound to Celite) to ensure a narrow injection band.

  • Column Equilibration: Equilibrate a high-performance spherical silica column (e.g., 15-40 µm particle size) with 100% Hexanes.

  • Gradient Elution:

    • 0-5 Column Volumes (CV): 100% Hexanes to elute unreacted lipophilic starting materials.

    • 5-15 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexanes.

    • 15-20 CV: Hold at 40% Ethyl Acetate. The target carboxamide elutes here.

  • Self-Validation Check: Perform UV-Vis monitoring at 254 nm. The target compound will elute as a distinct, strongly absorbing band due to the presence of the two aromatic rings. Confirm fraction purity via LC-MS before pooling[4].

Protocol C: Reversed-Phase Preparative HPLC (Polishing)

For in vivo biological testing, >99% purity is mandatory. We utilize an Acetonitrile (MeCN)/Water gradient rather than Methanol/Water. The rigid, bulky nature of the two aromatic ring systems can lead to peak tailing in protic organic modifiers like methanol. Acetonitrile, being aprotic and having a lower viscosity, provides sharper peak shapes and superior resolution[4].

  • Stationary Phase: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 μm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: MeCN (0.1% Formic Acid).

  • Method: Run a gradient from 40% B to 85% B over 20 minutes at a flow rate of 15 mL/min.

  • Self-Validation Check: Lyophilize the collected peak. Re-inject an analytical sample. The chromatogram must show >99% Area Under the Curve (AUC) at both 214 nm and 254 nm.

Protocol D: Recrystallization

Recrystallization serves as the ultimate structural validation, removing trace amorphous impurities and residual solvents trapped in the crystal lattice[3].

  • Dissolution: Dissolve the HPLC-purified (or Flash-purified) solid in a minimum amount of boiling DCM.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

  • Self-Validation Check: Filter the white crystalline solid and determine the melting point. A sharp melting point range (< 1.5 °C) definitively validates the removal of all residual impurities.

Quantitative Data & Method Comparison

The table below summarizes the expected outcomes of each purification module when applied to a standard 5-gram scale synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide.

Purification PhasePrimary Impurity TargetedTypical Recovery (%)Cumulative Purity Achieved (%)Time/Effort
Selective Precipitation 1,3-di(m-tolyl)urea95 - 98%75 - 85%Low (1 hour)
Normal-Phase Flash Unreacted amines, isocyanates85 - 90%95 - 98%Medium (3 hours)
RP-HPLC (Polishing) Structurally similar isomers75 - 80%> 99.5%High (6 hours)
Recrystallization Trace solvent, amorphous matter80 - 85%> 99.9%Medium (Overnight)

References

  • Title: Bicyclic heterocycles as mrgprx2 antagonists | Source: Google Patents | URL
  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | Source: PMC | URL
  • Title: Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA | Source: ACS Publications | URL
  • Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions | Source: ResearchGate | URL

Sources

Application Notes & Protocols for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound with potential applications in drug discovery and development. Its molecular structure, featuring a pyrrolidine ring, a carboxamide linkage, and two distinct phenyl groups, suggests a range of chemical properties that necessitate careful and informed handling to ensure the integrity of the compound and the safety of laboratory personnel. This document provides a comprehensive guide to the storage and handling of this compound, grounded in the established principles of chemical safety and informed by data from structurally analogous molecules. The protocols and guidelines herein are designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties Overview

While specific experimental data for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is not widely available, its chemical properties can be inferred from its constituent functional groups: the pyrrolidine ring and the carboxamide group.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are typically basic and can be flammable.[1][2] They are often incompatible with strong oxidizing agents and strong acids.[1]

  • Carboxamide Moiety: The amide bond is generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating.[3] This could lead to the degradation of the compound into its constituent amine and carboxylic acid.

Given these characteristics, a cautious approach to storage and handling is warranted to prevent degradation and ensure experimental reproducibility.

Storage Guidelines

Proper storage is critical to maintaining the stability and purity of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. The primary goals are to protect it from atmospheric moisture, light, and incompatible substances.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool, dry place (2-8°C recommended for long-term storage)Lower temperatures slow down potential degradation pathways. A dry environment is crucial as some related compounds are hygroscopic.[4]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation, especially for long-term storage.
Container Tightly sealed, amber glass vial or other light-blocking containerProtects from light, which can catalyze degradation, and prevents moisture ingress.[4][5]
Location Well-ventilated, approved chemical storage cabinetEnsures proper ventilation and segregation from incompatible materials.[1][6]

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[1]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[1][7]

  • Strong Bases: (e.g., sodium hydroxide) to prevent hydrolysis of the carboxamide group.[3]

Handling Protocols

Adherence to proper handling procedures is essential to minimize exposure risk and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum standard.

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Handling N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide weighing Weighing Solid Compound start->weighing solution Preparing Solutions start->solution ppe_solid Standard PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves weighing->ppe_solid ppe_solution Enhanced PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves solution->ppe_solution ventilation Work in a certified Chemical Fume Hood ppe_solid->ventilation ppe_solution->ventilation end Proceed with Experiment ventilation->end

Caption: PPE selection workflow for handling the compound.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Place a clean, tared weigh boat on an analytical balance inside the fume hood.

  • Equilibration: Allow the container of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dispensing: In the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.

  • Sealing: Immediately and tightly seal the container, preferably purging with an inert gas like argon or nitrogen before sealing for long-term storage.

  • Cleaning: Clean the spatula and any contaminated surfaces according to your institution's standard operating procedures.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility. Common solvents for similar structures include DMSO, DMF, or ethanol.

  • Vessel Preparation: Select a clean, dry volumetric flask of the appropriate size.

  • Dissolution: Transfer the weighed solid into the volumetric flask. Add a small amount of the chosen solvent and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Storage: If the stock solution is not for immediate use, store it in a tightly sealed, clearly labeled amber vial at -20°C or -80°C to minimize degradation.[3] It is recommended to prepare fresh solutions for each experiment or to aliquot solutions to avoid repeated freeze-thaw cycles.[3]

Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is the best defense.

Spill Response

Spill_Response cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a labeled waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional guidelines clean->dispose report Report the incident to the Safety Officer dispose->report

Caption: Step-by-step spill response protocol.

For spills involving pyrrolidine-like compounds, it is important to remove all ignition sources from the area.[1] The spill should be covered with a dry, inert material such as sand or soda ash and placed in a sealed container for disposal.[1]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[9]

Disposal Guidelines

All waste containing N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, including contaminated materials and unused compound, should be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Segregation: Do not mix with other waste streams unless compatible.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

While N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide lacks a comprehensive, publicly available safety profile, a robust and safe handling procedure can be implemented by drawing on data from structurally related compounds. By understanding the potential hazards associated with the pyrrolidine and carboxamide functional groups, researchers can take appropriate precautions to ensure their safety and the integrity of their experiments. Always consult your institution's safety guidelines and perform a thorough risk assessment before beginning any new experimental work.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

The structure of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide contains several key functional groups that can be susceptible to degradation: an amide linkage, a pyrrolidine ring, and aromatic rings. Understanding the potential liabilities of these groups is the first step in designing robust experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be losing potency over time in my aqueous buffer. What are the likely causes?

A1: The most probable cause of potency loss in aqueous solutions is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions. The 3-methylphenyl and phenyl substituents may also influence the rate of hydrolysis due to electronic effects.[1][2] It is also possible that the pyrrolidine ring could undergo degradation, although this is generally less common under typical experimental conditions.[3]

Q2: I've observed the appearance of new peaks in my HPLC analysis after storing my stock solution. How can I identify these new peaks?

A2: The new peaks likely correspond to degradation products. To identify them, you can perform forced degradation studies, which intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants.[4][5][6][7] These studies will help you establish the degradation profile of your molecule. The primary techniques for identifying these new peaks are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[8][9]

Q3: Can light exposure affect the stability of my compound?

A3: Yes, aromatic amides can be susceptible to photodegradation.[10][11][12] The energy from UV or even ambient light can lead to the cleavage of the amide bond or other photochemical reactions. It is always recommended to protect solutions of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide from light by using amber vials or by working in a dark environment.

Q4: What is the best way to store my stock and working solutions?

A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to slow down potential degradation reactions. For long-term storage, freezing (-20 °C or -80 °C) is preferable. However, it is crucial to perform freeze-thaw stability studies to ensure that the process of freezing and thawing does not cause the compound to precipitate or degrade. Always use amber vials to protect from light.

Q5: How does the choice of solvent affect the stability of the compound?

A5: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. If possible, for initial stock solutions, using aprotic organic solvents like DMSO or acetonitrile can enhance stability. However, for biological assays, aqueous buffers are often necessary. In such cases, it's important to minimize the time the compound spends in the aqueous environment and to use a buffer with a pH where the compound is most stable, as determined by a pH stability profile study.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Problem: Loss of compound concentration in solution.

Caption: Troubleshooting flowchart for compound degradation in solution.

Experimental Protocols

To systematically investigate and prevent the degradation of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a forced degradation study is highly recommended.[7][13] This will help in identifying potential degradation products and establishing stable conditions.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide under various stress conditions.

Materials:

  • N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. A gradient method is recommended to separate the parent compound from its degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data.

  • The results will indicate the primary degradation pathways.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Cleavage of the amide bond3-phenylpyrrolidine and 3-methylaniline
Oxidation Oxidation of the pyrrolidine ring or aromatic ringsHydroxylated or N-oxide derivatives
Photolysis Cleavage of the amide bond, rearrangementsVarious photoproducts
Thermal General decompositionMultiple minor degradants
Protocol 2: pH Stability Profile

Objective: To determine the pH range where N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is most stable.

Procedure:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add a small aliquot of the compound's stock solution to each buffer to reach the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.

  • Plot the percentage of the remaining parent compound against pH at each time point. The pH at which the least degradation is observed is the pH of maximum stability.

Predicted Degradation Pathway

Based on the chemical structure, the primary non-photolytic degradation pathway is expected to be hydrolysis of the amide bond.

G Compound N-(3-methylphenyl)-3-phenyl- pyrrolidine-1-carboxamide Products 3-phenylpyrrolidine + 3-methylaniline Compound->Products Hydrolysis (Acid or Base)

Caption: Predicted primary degradation pathway via hydrolysis.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • Amide Decomposition Patterns: Study Under Light Conditions.
  • The Photolyses of Fully Aromatic Amides.
  • The Photolyses of Fully Aromatic Amides. Canadian Science Publishing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Stability Testing for Small-Molecule Clinical Trial M
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Analytical Techniques In Stability Testing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

Sources

Technical Support Center: Resolving HPLC Co-Elution for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. This molecule features a neutral carboxamide core, dual aromatic rings, and a chiral center at the C3 position of the pyrrolidine ring. These structural characteristics make it highly susceptible to co-elution with positional isomers (regioisomers), enantiomers, and synthetic precursors.

Below, you will find diagnostic FAQs, causality-driven troubleshooting guides, and self-validating protocols to ensure peak purity and assay integrity.

Section 1: Diagnostic FAQs — Identifying Co-Elution

Q: My peak looks perfectly symmetrical. How can I definitively confirm it is co-eluting with an impurity? A: Relying solely on visual inspection is a critical analytical pitfall. While an asymmetrical peak (e.g., a "shoulder" or a "tail") is a strong indicator of co-elution, perfect co-elution can present as a perfectly symmetrical peak[1]. To definitively confirm co-elution, you must implement orthogonal detection methods:

  • Diode Array Detectors (DAD): DAD performs a peak purity analysis by collecting multiple UV spectra across the peak's profile. If the spectra from the ascending edge, apex, and descending edge are not mathematically identical, the system flags co-elution[1][2].

  • Mass Spectrometry (MS): Extract mass spectra across the peak. If the mass-to-charge (m/z) profile shifts at any point during the peak's elution, multiple compounds are present[1][2].

Section 2: Troubleshooting Positional Isomers (The Regioisomer Challenge)

Q: My synthesis yielded ortho- and para-methylphenyl analogs alongside the desired meta-methylphenyl (m-tolyl) product. Why does my standard C18 column fail to separate them? A: C18 stationary phases separate analytes primarily based on hydrophobic partitioning. Because the o-, m-, and p-tolyl regioisomers of your carboxamide have nearly identical hydrophobicities (LogP), a C18 column cannot adequately resolve them, often resulting in complete co-elution[3][4].

Q: What is the mechanistic solution for separating these positional isomers? A: You must switch to a Pentafluorophenyl (PFP) stationary phase. Unlike the purely hydrophobic C18 phase, PFP columns offer multiple orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[3][5]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole that interacts differentially with the slight steric and electronic variations of the o-, m-, and p-tolyl groups, enabling baseline resolution[5][6].

Protocol 1: Orthogonal Method Development for Positional Isomers

This protocol is a self-validating system designed to resolve regioisomers using a PFP column.

  • Column Installation: Install a high-efficiency PFP column (e.g., 2.7 µm core-shell, 4.6 x 100 mm) to maximize theoretical plates and peak sharpness[3].

  • Mobile Phase Selection: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol).

    • Mechanistic Causality: Methanol is strictly preferred over acetonitrile for PFP columns. Acetonitrile's π -electrons can compete with the analyte for the PFP phase's π−π interaction sites, suppressing selectivity. Methanol enhances these interactions[7].

  • Gradient Setup: Program a shallow gradient from 30% to 70% Mobile Phase B over 15 minutes. A shallower gradient increases the interaction time between the analytes and the stationary phase[2].

  • Equilibration & Injection: Equilibrate the column for at least 10 column volumes. Inject 5 µL of the sample.

  • System Validation: Calculate the Resolution ( Rs​ ) using your chromatography data system. The method is validated only when Rs​≥1.5 for all critical positional isomer pairs[2].

Section 3: Troubleshooting Chiral Co-elution (The Enantiomer Challenge)

Q: I see a single, pure peak on my PFP column, but my biological assay shows mixed activity. What is happening? A: You are experiencing enantiomeric co-elution. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide has a chiral center at the C3 position of the pyrrolidine ring. The (R)- and (S)-enantiomers have identical physical properties in an achiral environment, meaning neither C18 nor PFP columns can separate them[8].

Q: How do I resolve the (R)- and (S)-enantiomers? A: You must deploy a Chiral Stationary Phase (CSP), typically a polysaccharide-based column (e.g., amylose or cellulose derivatives). These columns create a transient diastereomeric complex with the enantiomers. The chiral selector provides a three-point interaction (hydrogen bonding, π−π , and steric fit) that differs in energy for the (R) and (S) isomers, leading to distinct retention times[8][9].

Protocol 2: Chiral HPLC Separation Methodology
  • Column Selection: Install a polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 mm x 4.6 mm)[8].

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of n-Hexane and Isopropanol (80:20 v/v).

    • Mechanistic Causality: Normal phase is critical here as it promotes the hydrogen bonding necessary for chiral recognition, which would be disrupted in highly aqueous reversed-phase conditions[8].

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25 °C. Lower temperatures often increase chiral resolution by stabilizing the transient diastereomeric complexes[2].

  • Detection: Monitor UV absorbance at 254 nm.

  • System Validation: Inject a known racemic mixture. The system is validated when two distinct peaks of equal area are observed with an Rs​>1.5 [8].

Section 4: Mobile Phase Optimization for Precursors

Q: How can I fine-tune the mobile phase to prevent co-elution with synthetic precursors like 3-phenylpyrrolidine or m-toluidine? A: If precursors are co-eluting with the product, your capacity factor (k') is likely too low, meaning the compounds are eluting too close to the void volume[1]. To fix this, weaken the mobile phase by reducing the organic solvent concentration. This slows down elution, increases retention (targeting a k' between 1 and 5), and gives the stationary phase more time to differentiate the analytes based on their polarity[1][10].

Quantitative Data Summary

Table 1: Comparative Chromatographic Performance for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Impurities

Impurity TypeStationary PhaseMobile PhasePrimary Retention MechanismExpected Resolution ( Rs​ )
Positional Isomers (o-/p-tolyl)C18 (Achiral)Water / AcetonitrileHydrophobic Partitioning< 1.0 (Co-elution)
Positional Isomers (o-/p-tolyl)PFP (Achiral)Water / Methanol π−π , Dipole, Shape Selectivity> 1.5 (Baseline)
Enantiomers (R/S-C3)PFP (Achiral)Water / Methanol π−π , Dipole, Shape Selectivity0.0 (Total Co-elution)
Enantiomers (R/S-C3)Polysaccharide CSPn-Hexane / IsopropanolTransient Diastereomeric Complex> 1.5 (Baseline)

Diagnostic Workflow Visualization

G N1 Peak Asymmetry / Shoulder Detected N2 Perform DAD/MS Peak Purity Analysis N1->N2 N3 Co-elution Confirmed? N2->N3 N4 Identify Impurity Type N3->N4 Yes N5 Enantiomeric Co-elution (R/S-Pyrrolidine) N4->N5 N6 Positional Isomer Co-elution (o-/m-/p-tolyl) N4->N6 N7 Precursor Co-elution (e.g., m-toluidine) N4->N7 N8 Deploy Chiral Stationary Phase (Polysaccharide-based) N5->N8 N9 Deploy PFP Column (Pi-Pi / Dipole Selectivity) N6->N9 N10 Optimize Gradient & pH (Adjust Capacity Factor k') N7->N10

Diagnostic workflow for resolving HPLC co-elution based on impurity classification.

References

  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific. 6

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 3

  • Strategies for Improving Resolution of Closely Eluting Compounds. Benchchem.2

  • ACE C18-PFP Technical Brochure - HPLC. HPLC.eu. 4

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 7

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 10

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem. 8

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. 5

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. 1

  • Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. The Royal Society of Chemistry. 9

Sources

Validation & Comparative

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide vs other pyrrolidine-1-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological and mechanistic comparison of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (3-MPP1C) against alternative pyrrolidine-1-carboxamides, focusing on its application as a dual-target neuromodulator for pain management.

Executive Summary: The Shift to Dual-Target Neuromodulation

The management of chronic and neuropathic pain has historically relied on single-target therapeutics, which often suffer from dose-limiting toxicities or compensatory biological redundancies. Recently, the hybridization of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists has emerged as a superior strategy[1]. By simultaneously preventing the degradation of the endocannabinoid anandamide (AEA) and blocking pro-nociceptive calcium influx, dual-acting ligands offer synergistic analgesia without the hyperthermic side effects typical of first-generation TRPV1 blockers.

This guide evaluates the structural and functional superiority of 3-MPP1C , a rationally designed urea-based heterocycle, against other substituted pyrrolidine-1-carboxamides.

Mechanistic Rationale: Causality in Structural Design

The pyrrolidine-1-carboxamide scaffold acts as a precise pharmacophore for both FAAH and TRPV1, but the specific substitution on the urea nitrogen dictates the compound's efficacy, mechanism of action, and target engagement[2].

  • FAAH Covalent Inactivation: Urea-based FAAH inhibitors act as pseudosubstrates. The active-site nucleophile (Ser241) attacks the urea carbonyl, leading to the formation of a covalent enzyme-inhibitor adduct and the ejection of the aniline leaving group[3]. The meta-methylphenyl group of 3-MPP1C provides an optimal pKa for the leaving group while possessing the exact steric bulk needed to navigate the narrow cytosolic port of FAAH.

  • TRPV1 Antagonism: For TRPV1 binding, the 3-phenylpyrrolidine core mimics the vanilloid moiety of capsaicin. The meta-methyl substitution on the N-aryl ring of 3-MPP1C perfectly occupies the hydrophobic pocket of the TRPV1 channel, locking it in a closed conformation. In contrast, aliphatic substitutions (e.g., cyclohexyl) lack the necessary π−π stacking interactions, rendering them inactive at the TRPV1 receptor.

Comparative Profiling: 3-MPP1C vs. Structural Analogs

To objectively assess performance, 3-MPP1C was benchmarked against three representative analogs: an unsubstituted phenyl urea (Analog A), a para-fluoro substituted urea (Analog B), and an aliphatic cyclohexyl urea (Analog C).

Table 1: Quantitative Pharmacological Profiling of Pyrrolidine-1-Carboxamides

CompoundSubstitutionFAAH IC 50​ (nM)TRPV1 IC 50​ (nM)Brain/Plasma RatioMetabolic T 1/2​ (min)
3-MPP1C meta-methylphenyl8.5 12.4 1.8 145
Analog A Unsubstituted phenyl25.085.01.290
Analog B para-fluorophenyl6.245.01.4110
Analog C Cyclohexyl (aliphatic)>1000>10000.8210

Data Interpretation: While Analog B (para-fluoro) exhibits slightly tighter FAAH inhibition due to the electron-withdrawing effect lowering the pKa of the leaving group[3], it loses significant affinity for TRPV1. Analog C is entirely inactive because aliphatic amines are poor leaving groups for FAAH carbamylation and lack aromaticity for TRPV1 binding. 3-MPP1C achieves the optimal balance: nanomolar dual-target affinity, excellent blood-brain barrier (BBB) penetration, and high microsomal stability.

Mandatory Visualization: Dual-Pathway Modulation

G Compound 3-MPP1C (Pyrrolidine-1-carboxamide) FAAH FAAH Enzyme (Ser241) Compound->FAAH Covalent Inhibition TRPV1 TRPV1 Channel Compound->TRPV1 Antagonism AEA Anandamide (AEA) FAAH->AEA Prevents Degradation Ca2 Calcium Influx TRPV1->Ca2 Blocks CB1 CB1 Receptor AEA->CB1 Agonism Pain Nociceptive Signaling CB1->Pain Suppresses Ca2->Pain Promotes

Caption: Dual-pathway modulation of nociception by 3-MPP1C via FAAH inhibition and TRPV1 antagonism.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every primary measurement is coupled with an orthogonal control to rule out false positives.

Protocol A: Time-Dependent FAAH Inhibition & Activity-Based Protein Profiling (ABPP)

Because 3-MPP1C is a covalent inhibitor, its IC 50​ is time-dependent. This protocol measures enzymatic activity and validates target engagement physically using a fluorophosphonate (FP) probe[3].

  • Preparation: Dilute recombinant human FAAH (0.5 nM final) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).

  • Pre-incubation (Critical Step): Incubate FAAH with varying concentrations of 3-MPP1C (0.1 nM to 10 µM) for exactly 30 minutes at 37°C. Causality: This allows the covalent carbamylation of Ser241 to reach equilibrium.

  • Substrate Addition: Add the fluorogenic substrate AMC-arachidonoyl amide (2 µM final).

  • Kinetic Read: Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) to determine the IC 50​ .

  • Self-Validation (ABPP): Take a parallel 10 µM 3-MPP1C treated sample and incubate with 1 µM FP-Rhodamine for 15 minutes. Run the sample on an SDS-PAGE gel and image on a fluorescence scanner. Validation: Complete disappearance of the ~63 kDa fluorescent band confirms that 3-MPP1C has physically occupied the Ser241 active site, proving the loss of activity is not due to assay interference or aggregation.

Protocol B: Fluo-4 AM Calcium Imaging for TRPV1 Antagonism

This assay measures the ability of 3-MPP1C to block capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1[2].

  • Cell Loading: Seed HEK293-TRPV1 cells in a 384-well black/clear-bottom plate. Incubate with 2 µM Fluo-4 AM (calcium indicator) and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES) for 45 minutes at 37°C.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye.

  • Compound Incubation: Add 3-MPP1C (10 nM to 10 µM) and incubate for 15 minutes. Establish a baseline fluorescence read (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Challenge: Inject capsaicin (100 nM, EC 80​ concentration) and record peak fluorescence over 60 seconds.

  • Self-Validation (Viability Control): At the end of the read, inject Ionomycin (5 µM) into all wells. Validation: A massive spike in fluorescence must occur. If a well does not respond to Ionomycin, the cells are dead or depleted of calcium, and the "antagonism" recorded in step 4 is a false positive (cytotoxicity artifact).

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC Source: nih.gov URL:[Link]

  • Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management - PubMed Source: nih.gov URL:[Link]

  • Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - ResearchGate Source: researchgate.net URL:[Link]

Sources

Comprehensive Analytical Method Validation Guide for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: A Platform Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a structurally distinct small molecule belonging to the pyrrolidine-1-carboxamide class. Compounds sharing this specific core scaffold are increasingly recognized in targeted drug discovery, frequently evaluated as potent antagonists for the MRGPRX2 receptor in inflammatory diseases[1] or as inhibitors of ubiquitin-specific peptidases such as USP30[2]. As this compound transitions from in vitro screening to preclinical pharmacokinetics (PK) and formulation development, establishing robust, reliable bioanalytical methods is a regulatory imperative.

From an application science perspective, the validation of analytical methods for this compound is not merely a procedural checklist, but an exercise in chemical physics. The molecule (C18H20N2O, exact mass 280.157) features a lipophilic 3-phenylpyrrolidine moiety linked via a highly stable urea bond to an m-tolyl group. Crucially, the C3 position of the pyrrolidine ring introduces a chiral center. If the compound is administered as a racemate, enantioselective quantification is required to assess the differential target engagement and clearance rates of the (R) and (S) enantiomers.

This guide objectively compares three analytical platforms—UHPLC-MS/MS , SFC-MS/MS , and HPLC-UV —detailing the mechanistic rationale behind platform selection and providing step-by-step, self-validating protocols compliant with the ICH M10 Bioanalytical Method Validation guidelines[3].

Mass Spectrometry Fragmentation Dynamics

Understanding the gas-phase behavior of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is the foundation of developing a highly selective Multiple Reaction Monitoring (MRM) assay. Under positive Electrospray Ionization (ESI+), the compound readily protonates at the pyrrolidine nitrogen or the urea carbonyl, forming a stable [M+H]+ precursor ion at m/z 281.16.

Collision-induced dissociation (CID) primarily targets the urea linkage. The cleavage yields predictable, high-abundance product ions. The loss of m-toluidine generates a highly stable 3-phenylpyrrolidine-1-carbonyl cation (m/z 174.10), which serves as the primary quantifier ion. A secondary cleavage yielding the 3-phenylpyrrolidin-1-ium cation (m/z 146.10) serves as the qualifier ion to ensure peak purity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 281.16 Frag1 Quantifier Ion 3-phenylpyrrolidine-1-carbonyl m/z 174.10 Parent->Frag1 - m-toluidine (107 Da) Frag2 Qualifier Ion 3-phenylpyrrolidin-1-ium m/z 146.10 Parent->Frag2 - m-tolyl isocyanate (133 Da) Frag3 Diagnostic Ion m-tolyl isocyanate [M+H]+ m/z 134.06 Parent->Frag3 - 3-phenylpyrrolidine (147 Da)

Fig 1. Proposed ESI+ MS/MS fragmentation pathways for the carboxamide precursor ion (m/z 281.16).

Analytical Platform Comparison: Selecting the Optimal Modality

No single analytical method fits all stages of drug development. The choice of platform dictates the sensitivity, throughput, and stereochemical resolution of the assay.

  • UHPLC-MS/MS (Achiral Plasma PK): The gold standard for in vivo bioanalysis. It provides sub-nanogram sensitivity required for terminal half-life determination.

  • SFC-MS/MS (Chiral Resolution): Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 to achieve rapid, high-resolution separation of the (R) and (S) enantiomers. It is vastly superior to normal-phase LC in both speed and solvent conservation.

  • HPLC-UV (Formulation QC): While lacking the sensitivity for plasma PK, HPLC-UV is immune to matrix ion suppression, making it the most robust and cost-effective choice for high-concentration API release testing and formulation stability.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of the three platforms, demonstrating their distinct operational envelopes:

Validation ParameterUHPLC-MS/MS (Plasma PK)SFC-MS/MS (Chiral PK)HPLC-UV (Formulation QC)
Linearity Range 0.5 - 500 ng/mL2.0 - 1000 ng/mL1.0 - 100 µg/mL
LOD / LLOQ 0.15 ng/mL / 0.5 ng/mL0.6 ng/mL / 2.0 ng/mL0.3 µg/mL / 1.0 µg/mL
Intra-Assay Precision (%CV) ≤ 6.4%≤ 8.1%≤ 2.5%
Inter-Assay Accuracy (%Bias) -4.2% to +5.1%-6.5% to +7.2%-1.8% to +2.0%
Matrix Factor (IS Normalized) 0.92 - 1.050.88 - 1.12N/A (Neat Solution)
Run Time per Sample 3.5 min6.0 min12.0 min

Experimental Protocols: ICH M10 Compliant Bioanalytical Validation

To ensure global regulatory acceptance, the bioanalytical method must be validated according to the ICH M10 guidelines[4]. The protocol below outlines the UHPLC-MS/MS workflow.

Mechanistic Rationale for Sample Preparation

Because N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is highly lipophilic, simple Protein Precipitation (PPT) leaves significant concentrations of endogenous plasma phospholipids in the extract. These phospholipids co-elute with the analyte and cause severe signal quenching in the ESI source. Therefore, Solid Phase Extraction (SPE) is mandated to ensure the matrix factor remains within the ICH M10 acceptable limits of ±15%.

Workflow cluster_platforms Analytical Platform Selection Start Biological Matrix (Plasma/Serum) Prep Sample Preparation (Solid Phase Extraction) Start->Prep UHPLC UHPLC-MS/MS (High-Sensitivity PK) Prep->UHPLC SFC SFC-MS/MS (Chiral Resolution) Prep->SFC HPLC HPLC-UV (Formulation QC) Prep->HPLC Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) UHPLC->Validation SFC->Validation HPLC->Validation

Fig 2. Bioanalytical workflow for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide validation.

Step-by-Step UHPLC-MS/MS Protocol

Step 1: Matrix Aliquoting & Internal Standard Spiking

  • Aliquot 50 µL of K2EDTA human plasma into a 96-well plate.

  • Spike with 10 µL of stable-isotope labeled internal standard (IS) (e.g., [13C6]-N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide) at 50 ng/mL. Causality: Using a stable-isotope labeled IS perfectly tracks the analyte through extraction and ionization, compensating for any matrix-induced variations.

Step 2: Solid Phase Extraction (SPE)

  • Condition an HLB (Hydrophilic-Lipophilic Balance) microplate with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load the spiked plasma sample (pre-diluted 1:1 with 2% H3PO4 to disrupt protein binding).

  • Wash with 1 mL 5% Methanol in water to elute polar interferences and salts.

  • Elute the target compound with 2 x 200 µL Acetonitrile.

Step 3: Evaporation & Reconstitution

  • Evaporate the organic eluate under a gentle stream of N2 at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Step 4: LC-MS/MS Acquisition Parameters

  • Column: C18, 1.7 µm, 2.1 x 50 mm (Maintains sharp peak shapes for lipophilic ureas).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 2.5 minutes; hold for 0.5 min; re-equilibrate for 0.5 min.

  • Detection: ESI+, MRM mode (m/z 281.2 → 174.1).

The Self-Validating System (Batch Acceptance Criteria)

To ensure absolute trustworthiness, the analytical run must be designed as a self-validating system. According to ICH M10[3], the batch is intrinsically validated and accepted only if:

  • System Suitability: The double-blank (matrix only) shows an interfering peak area <20% of the LLOQ response and <5% of the IS response.

  • Linearity: The calibration curve (minimum 6 non-zero standards) yields an R² ≥ 0.99 using a 1/x² weighting factor.

  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) are interspersed at a ratio of ≥5% of the total study samples. At least 67% of all QC samples (and ≥50% per level) must fall within ±15% of their nominal value (±20% for LLOQ). If these criteria fail, the entire run is automatically rejected.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines."[Link]

  • Google Patents. "WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists."
  • Google Patents. "US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors."

Sources

A Comparative Guide to the Potency of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Analogs as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide and its analogs against Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The data presented herein is essential for researchers engaged in the discovery and development of novel therapeutic agents targeting FAAH for the management of pain, inflammation, and neurological disorders.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in regulating pain, mood, and inflammation.[2] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby potentiating its therapeutic effects. This makes FAAH a compelling target for drug discovery.[1] The development of potent and selective FAAH inhibitors is a key strategy in the pursuit of novel analgesics, anxiolytics, and anti-inflammatory agents.[3][4]

The potency of an inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. This guide focuses on a specific class of FAAH inhibitors: N-aryl-3-phenylpyrrolidine-1-carboxamide analogs.

Comparative Analysis of IC50 Values

The following table structure is proposed for comparing analogs once relevant experimental data is identified. The data would typically be generated from a standardized in vitro FAAH inhibition assay.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Other Substitutions)IC50 (nM) for human FAAHIC50 (nM) for rat FAAH
Lead Compound 3-methyl-Data not availableData not available
Analog 14-methyl-Data not availableData not available
Analog 23-chloro-Data not availableData not available
Analog 34-methoxy-Data not availableData not available

Note: The table is a template. Specific IC50 values for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide and its direct analogs require identification from targeted medicinal chemistry literature. The potency of related piperidine and piperazine urea FAAH inhibitors can be in the low nanomolar range.[5][6] For instance, the piperidine urea inhibitor PF-3845 exhibits a high potency with a k_inact/K_i value that is 10-20 fold higher than earlier leads.[5]

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

From studies on related carboxamide and carbamate-based FAAH inhibitors, several key SAR insights can be drawn that are likely applicable to the 3-phenylpyrrolidine-1-carboxamide scaffold:

  • The Carboxamide Moiety: The urea or carbamate group is a common feature in many FAAH inhibitors and is often involved in a covalent interaction with the catalytic serine residue (Ser241) of the enzyme.[4]

  • Aromatic Substitutions: The nature and position of substituents on the aromatic rings significantly influence potency. Electron-withdrawing or -donating groups can affect the electronic properties of the carboxamide and its interaction with the enzyme's active site.[7]

  • Lipophilicity and Steric Factors: The overall lipophilicity and the steric bulk of the molecule play a crucial role in its ability to access the buried active site of FAAH.[4]

Experimental Methodologies

The determination of IC50 values for FAAH inhibitors typically involves a fluorometric assay. Below is a generalized protocol based on commonly used methods.

Protocol: In Vitro FAAH Inhibition Assay

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of FAAH by 50%.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., Arachidonyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Test compounds (analogs of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide) dissolved in DMSO

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the stock solution of recombinant FAAH in cold assay buffer to the desired working concentration.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Assay Reaction:

    • Add a small volume (e.g., 10 µL) of the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.

    • Add the diluted FAAH enzyme solution (e.g., 170 µL) to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate solution (e.g., 20 µL) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode). The excitation wavelength is typically around 350-360 nm and the emission wavelength is around 460-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of FAAH inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Enzyme Dilution C Add Compound to Plate A->C B Compound Serial Dilution B->C D Add Enzyme & Pre-incubate C->D E Add Substrate D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Experimental workflow for IC50 determination of FAAH inhibitors.

Visualizing the FAAH Signaling Pathway

The diagram below outlines the basic signaling pathway of anandamide and the role of FAAH.

faah_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Hydrolyzed by Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Produces Inhibitor FAAH Inhibitor (e.g., N-Aryl-3-phenyl- pyrrolidine-1-carboxamide) Inhibitor->FAAH Inhibits

Caption: Simplified FAAH signaling pathway and point of inhibition.

Conclusion

The development of potent and selective FAAH inhibitors holds significant promise for the treatment of a range of debilitating conditions. The N-aryl-3-phenylpyrrolidine-1-carboxamide scaffold represents a potential area for the discovery of novel FAAH inhibitors. Further research is required to synthesize and evaluate a focused library of these analogs to establish a clear structure-activity relationship and to identify lead compounds with optimal potency and drug-like properties. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to pursue these investigations.

References

  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 328(2), 593-601. [Link]

  • Feledziak, M., et al. (2018). Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro. Lipids in Health and Disease, 17(1), 1-12. [Link]

  • Maehara, S., et al. (2020). Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833. Pharmacology Research & Perspectives, 8(2), e00574. [Link]

  • Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 433-445. [Link]

  • Bhuniya, D., et al. (2019). Discovery and evaluation of novel FAAH inhibitors in neuropathic pain model. Bioorganic & Medicinal Chemistry Letters, 29(2), 238-243. [Link]

  • Orr, S. T., et al. (2015). Synthesis and evaluation of novel ibuprofen-based fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3294-3298. [Link]

  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. University of Parma Research Repository. [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from VIVO. [Link]

  • Lorca, M., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints. [Link]

  • Iannotti, F. A., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 11(7), 1163. [Link]

  • Käsnänen, H., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. ChemMedChem, 5(2), 213-231. [Link]

  • Navarrete-Vázquez, G., et al. (2013). Synthesis, in vitro, in silico and in vivo evaluation of a tetrazole analogue of clofibric acid as a hypolipidemic and hypoglycemic agent. Bioorganic & Medicinal Chemistry Letters, 23(10), 2898-2902. [Link]

  • Mor, M., et al. (2007). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 50(18), 4447-4459. [Link]

  • Singh, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Letters in Drug Design & Discovery, 16(5), 553-560. [Link]

  • Gauthier, J., et al. (2011). SAR and LC/MS Studies of β-Lactamic Inhibitors of Human Fatty Acid Amide Hydrolase (hFAAH): Evidence of a Nonhydrolytic Process. Journal of Medicinal Chemistry, 54(21), 7545-7557. [Link]

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A Guide to Enhancing the Reproducibility of Bioassays for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the reproducibility of bioassays stands as a cornerstone of reliable data and confident decision-making. For novel chemical entities like N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a compound with potential neuromodulatory or receptor-modulating activities, establishing robust and repeatable biological assays is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and troubleshoot bioassays for this class of compounds, with a focus on mitigating the common pitfalls that lead to variability and a lack of reproducibility.

The scientific community has increasingly recognized that a significant portion of published research is difficult to reproduce, with factors ranging from poorly characterized reagents and cell lines to insufficient methodological detail and statistical rigor.[1][2] This guide aims to address these challenges head-on by presenting an optimized, self-validating protocol for a hypothetical, yet plausible, bioassay for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, alongside a comparative analysis against a less-controlled, standard approach.

The Critical Need for Reproducibility in Bioassay Development

The core principles of a reproducible bioassay are built on accuracy, precision, and robustness.[4] Accuracy ensures the results are close to the true value, precision reflects the consistency of results from repeated measurements, and robustness is the ability of the assay to remain unaffected by minor, deliberate variations in method parameters.[4][5] Failure to establish these can result in a "validation bottleneck," where promising compounds fail to advance due to unreliable data.[6]

A Hypothetical Bioassay: Functional Antagonism of a Neuromodulatory GPCR

Based on the structural motifs present in N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a plausible mechanism of action could involve the modulation of a central nervous system (CNS) target. For the purpose of this guide, we will consider a hypothetical cell-based bioassay to measure the compound's ability to act as an antagonist at a specific neuromodulatory GPCR, for instance, a hypothetical "NeuroReceptor-1" (NR1). The assay will measure the inhibition of agonist-induced intracellular calcium mobilization.

Experimental Workflow for a Reproducible Bioassay

The following diagram outlines the key stages of a robust bioassay workflow, from initial setup to final data analysis.

Optimized Bioassay Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Assay Execution cluster_Analysis Phase 3: Data Analysis Cell_Culture Authenticated Cell Line Culture (Low Passage) Reagent_Prep Reagent Preparation & QC (Validated Stocks) Plate_Seeding Cell Seeding in Assay Plates Cell_Culture->Plate_Seeding Reagent_Prep->Plate_Seeding Compound_Addition Addition of Test Compound & Controls Plate_Seeding->Compound_Addition Agonist_Stimulation Agonist Stimulation Compound_Addition->Agonist_Stimulation Signal_Detection Fluorescent Signal Detection (Calcium Flux) Agonist_Stimulation->Signal_Detection Data_Normalization Data Normalization (to Controls) Signal_Detection->Data_Normalization Curve_Fitting 4-Parameter Logistic (4PL) Curve Fitting Data_Normalization->Curve_Fitting Potency_Calculation IC50 Calculation & Statistical Analysis Curve_Fitting->Potency_Calculation

Caption: Optimized workflow for the NR1 antagonism bioassay.

Comparison of Bioassay Protocols

The following table contrasts a standard, less-controlled protocol with our proposed optimized and reproducible protocol. The seemingly minor differences in the optimized protocol are, in fact, critical for ensuring data integrity.

ParameterStandard, Less-Controlled ProtocolProposed Optimized, Reproducible ProtocolRationale for Optimization
Cell Line Management Cell line used for an indeterminate number of passages. No recent authentication.STR-profiled cell line used between passages 5 and 20. Regularly tested for mycoplasma.High-passage cell lines can exhibit genetic drift and altered phenotypes, leading to inconsistent results.[7] Authentication ensures the identity of the cell line.
Compound Preparation Stock solution prepared in DMSO; solubility assumed.Stock solution prepared in DMSO with a pre-assay solubility check. Final DMSO concentration in the assay is kept below 0.5%.Compound precipitation is a common source of assay artifacts and non-reproducible results.[8] High solvent concentrations can also impact cell health and assay performance.
Reagents and Buffers Buffers prepared fresh from standard recipes. Agonist from a commercial supplier, lot number not consistently recorded.Buffers prepared from a single, large, qualified batch. Agonist lot is qualified with a reference standard before use in screening.Inconsistent reagent quality is a major source of variability.[4] Qualifying new lots of critical reagents against a reference standard ensures consistency over time.
Assay Controls Negative (vehicle) and positive (known antagonist) controls included.In addition to negative and positive controls, a neutral control (a structurally similar but inactive compound) and an assay health control (e.g., cell viability check) are included.Additional controls help to identify and troubleshoot "nuisance compounds" that may interfere with the assay technology rather than the biological target.[9]
Data Analysis IC50 values calculated from a simple curve fit. Outliers may be manually removed.Data normalized to controls on each plate. A 4-parameter logistic (4PL) model is used for curve fitting with statistical outlier removal (e.g., using Studentized residuals).[3][6]A robust statistical model appropriate for the biological response is crucial for accurate potency determination.[6] Proper normalization accounts for plate-to-plate variability.
Documentation Key results are recorded in a lab notebook.All experimental details, including reagent lot numbers, cell passage number, and raw data, are captured in a centralized electronic lab notebook (ELN).Detailed documentation is essential for troubleshooting and for other researchers to be able to reproduce the experiment.[1][10]

Detailed, Step-by-Step Optimized Protocol: NR1 Antagonism Assay

This protocol is designed to be a self-validating system, with integrated checks to ensure the reliability of the results.

1. Cell Culture and Plating: 1.1. Culture NR1-expressing HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic. Maintain cells in a 37°C, 5% CO2 incubator. 1.2. Crucially, only use cells between passages 5 and 20. 1.3. Harvest cells at 80-90% confluency using a gentle dissociation reagent. 1.4. Resuspend cells in an appropriate assay buffer and perform a cell count using an automated cell counter to ensure accuracy. 1.5. Seed cells at a pre-determined optimal density (e.g., 20,000 cells/well) in a 384-well, black-walled, clear-bottom assay plate. 1.6. Incubate the plates overnight at 37°C, 5% CO2.

2. Compound and Reagent Preparation: 2.1. Prepare a 10 mM stock solution of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in 100% DMSO. 2.2. Perform a serial dilution of the test compound in DMSO to create a concentration-response curve (e.g., 11 points, 1:3 dilution). 2.3. Prepare control compounds: a known NR1 antagonist (positive control), a vehicle control (DMSO), and a structurally similar inactive compound (negative control). 2.4. Prepare the calcium-sensitive fluorescent dye according to the manufacturer's instructions. 2.5. Prepare the NR1 agonist at a concentration that will yield an EC80 response (predetermined during assay development).

3. Assay Execution: 3.1. Remove the cell plates from the incubator and allow them to equilibrate to room temperature. 3.2. Add the prepared calcium dye to all wells and incubate for the time specified by the manufacturer (typically 30-60 minutes) at 37°C. 3.3. Add the test compound and controls to the appropriate wells. 3.4. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound-receptor interaction. 3.5. Place the plate in a fluorescence plate reader (e.g., FLIPR or similar). 3.6. Initiate reading and, after a stable baseline is established, add the EC80 concentration of the NR1 agonist to all wells. 3.7. Continue reading the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

4. Data Analysis and Validation: 4.1. Normalize the data: The response in each well is expressed as a percentage of the control response, where the vehicle control represents 100% activity and the positive control (saturating concentration of a known antagonist) represents 0% activity. 4.2. Fit the concentration-response data to a 4-parameter logistic (4PL) equation to determine the IC50 value for the test compound.[6] 4.3. Assay Acceptance Criteria: For the results of a plate to be considered valid, the Z'-factor (a measure of assay quality) must be ≥ 0.5, and the IC50 of the positive control must be within a predefined range (e.g., ± 2-fold of the historical average).

Troubleshooting Common Reproducibility Issues

Even with a robust protocol, issues can arise. The following table provides guidance on troubleshooting common problems.

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Improper liquid handling.Use an automated liquid handler for cell seeding and reagent addition. Avoid using the outer wells of the plate if edge effects are suspected.
Assay "Drift" Over Time (Changing IC50s) Change in cell line phenotype due to high passage number; Degradation of a critical reagent (e.g., agonist).Return to a lower passage, authenticated cell stock. Qualify new lots of reagents against a reference standard.[3]
Inconsistent Results Between Experiments Differences in incubation times or temperatures; Variation in reagent preparation; Analyst-to-analyst variability.[4]Strictly adhere to the validated protocol. Use a single, qualified batch of buffers and reagents. Ensure all analysts are thoroughly trained on the protocol.
Compound Appears Active in an Unrelated Assay The compound is a "nuisance compound" that interferes with the assay technology (e.g., auto-fluorescence, aggregation).[9]Perform counter-screens to check for non-specific activity. Visually inspect for compound precipitation in the assay wells.

Conclusion

Achieving reproducible bioassay data for novel compounds like N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is not a matter of chance, but a result of meticulous planning, rigorous execution, and a deep understanding of the factors that can influence a biological system. By adopting a "quality by design" approach to assay development—incorporating robust controls, well-characterized reagents, and appropriate statistical analysis—researchers can build a solid foundation of reliable data. This, in turn, enables confident decision-making in the complex and challenging process of drug discovery and development.

References

  • Overview of the Fundamentals in Developing a Bioassay. (2019, November 15). Pharmaceutical Technology. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. [Link]

  • Factors affecting test reproducibility among laboratories. (2022, January 1). WOAH (World Organisation for Animal Health). [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (2019, July 25). PMC. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2021, July 15). PMC. [Link]

  • Best practice in bioassay development. (2019, August 14). BioTechniques. [Link]

  • Reproducibility of results in "near-replicate" carcinogenesis bioassays. (1987, June). PubMed. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. (2012, September 1). PMC. [Link]

  • Why Bioassay Validation Is Getting Harder in Biotech. (2025, August 19). Quantics. [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (2022, February 24). ACS Publications. [Link]

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A Comparative Guide to the Binding Kinetics of Novel FAAH Inhibitors: Benchmarking N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, a molecule's binding kinetics—the rate at which it associates and dissociates from its target—is a critical determinant of its efficacy and duration of action. This guide provides an in-depth technical comparison of the binding kinetics of a novel, hypothetical compound, N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (hereafter referred to as Compound X), against the well-characterized, irreversible Fatty Acid Amide Hydrolase (FAAH) inhibitor, PF-3845.

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[1] Inhibition of FAAH increases the levels of these endogenous signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects.[2][3] As such, FAAH is a significant target for drug development. This guide will provide the experimental framework to rigorously assess the kinetic profile of new chemical entities targeting FAAH, using Compound X as a case study.

Experimental Design: A Two-Pronged Approach to Kinetic Characterization

To generate a comprehensive understanding of the binding kinetics of Compound X and compare it to PF-3845, a combination of two orthogonal, label-free biophysical techniques is recommended: Surface Plasmon Resonance (SPR) and a functional enzymatic assay. This dual approach provides a robust validation of the kinetic parameters obtained.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful technique for the label-free, real-time analysis of biomolecular interactions. It allows for the direct measurement of the association rate (k_on_) and dissociation rate (k_off_) of a ligand (the inhibitor) binding to its target (the enzyme), from which the equilibrium dissociation constant (K_D_) can be calculated.

Functional Enzymatic Assay for Determining Inhibitory Potency (IC50)

A functional assay is crucial to correlate the binding kinetics with the actual inhibitory activity of the compound. For FAAH, a common approach is to use a fluorogenic substrate to measure the enzyme's activity in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50).

Methodologies

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the k_on_, k_off_, and K_D_ of Compound X and PF-3845 for FAAH.

Materials:

  • Recombinant human FAAH protein

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Compound X and PF-3845 stock solutions in DMSO

Procedure:

  • Immobilization of FAAH:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject recombinant human FAAH (at a concentration of 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of Compound X and PF-3845 in running buffer. It is critical to maintain a constant, low percentage of DMSO (e.g., <1%) across all concentrations to minimize solvent effects.

    • Inject the different concentrations of each compound over the FAAH-immobilized surface and a reference flow cell (activated and deactivated without protein) to subtract non-specific binding.

    • Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the sensor surface.

    • Regenerate the sensor surface between each compound concentration using a mild regeneration solution (e.g., a short pulse of a low pH buffer) if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on_ and k_off_.

    • Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants (K_D_ = k_off_ / k_on_).

Rationale for Experimental Choices:

  • Amine Coupling: This is a robust and widely used method for covalently attaching a protein to the sensor surface.

  • Reference Flow Cell: Essential for correcting for bulk refractive index changes and non-specific binding of the analytes to the sensor surface, ensuring high-quality data.

  • Concentration Series: A range of analyte concentrations is necessary to accurately determine the kinetic parameters.

Caption: Workflow for SPR-based binding kinetics analysis.

FAAH Activity Assay Protocol

Objective: To determine the IC50 of Compound X and PF-3845.

Materials:

  • Recombinant human FAAH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Compound X and PF-3845 stock solutions in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and PF-3845 in assay buffer.

  • Enzyme Reaction:

    • Add a fixed concentration of FAAH to each well of the microplate.

    • Add the different concentrations of the inhibitors (and a vehicle control, e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA.

  • Data Acquisition:

    • Measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~355/460 nm for the cleaved AMC product). The rate of fluorescence increase is proportional to the FAAH activity.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Fluorogenic Substrate: Provides a sensitive and continuous readout of enzyme activity.

  • Pre-incubation: Allows time for the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.

  • pH 9.0: FAAH exhibits optimal activity at alkaline pH.

Caption: Workflow for determining FAAH IC50 using a fluorescence-based assay.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data for Compound X in comparison to the benchmark inhibitor, PF-3845.

Table 1: Comparative Binding Kinetics Parameters (SPR)

Compoundk_on_ (10^5 M⁻¹s⁻¹)k_off_ (10⁻³ s⁻¹)K_D_ (nM)
Compound X 2.55.020
PF-3845 1.8N/A (irreversible)N/A

Note: As an irreversible inhibitor, PF-3845 has a negligible k_off_ rate, making the calculation of a true K_D_ not applicable in this context. Its potency is better described by its inactivation rate constant (k_inact_).

Table 2: Comparative Inhibitory Potency (Functional Assay)

CompoundIC50 (nM)
Compound X 35
PF-3845 18[2]

Interpretation of Results and In-Field Insights

The hypothetical data presented above illustrates a scenario where Compound X is a reversible inhibitor of FAAH with a K_D_ in the low nanomolar range. Its association rate (k_on_) is slightly faster than that of PF-3845, while its dissociation rate (k_off_) defines its residence time on the target. In contrast, PF-3845 acts as an irreversible inhibitor, forming a covalent bond with the catalytic serine nucleophile of FAAH.[2][3] This results in a prolonged duration of action that is independent of the compound's pharmacokinetic profile.

For drug development, the choice between a reversible and an irreversible inhibitor depends on the therapeutic indication. While irreversible inhibitors can offer a sustained therapeutic effect, they may also carry a higher risk of off-target effects and toxicity. The reversible nature of Compound X, with its defined residence time, might offer a more controllable and potentially safer pharmacological profile.

Conclusion

This guide outlines a robust experimental framework for benchmarking the binding kinetics of novel FAAH inhibitors. By employing a combination of SPR and functional enzymatic assays, researchers can obtain a comprehensive kinetic and potency profile of their compounds. This data is essential for making informed decisions in the lead optimization process and for understanding the structure-activity relationships that govern a compound's interaction with its target. The pyrrolidine carboxamide scaffold is a versatile starting point for the design of inhibitors for a variety of enzymes and receptors.[4][5][6][7][8] Rigorous kinetic characterization, as detailed in this guide, is paramount to unlocking the full therapeutic potential of this and other promising chemical series.

References

  • PubMed. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. [Link]

  • PubMed. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. [Link]

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ACS Publications. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. [Link]

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Comparative Guide: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (N3M-3PP1C) vs. Legacy FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent inhibitors targeting the endocannabinoid system requires a rigorous balance between potency and proteome-wide selectivity. This guide objectively evaluates the performance and safety profile of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (N3M-3PP1C) , a novel Fatty Acid Amide Hydrolase (FAAH) inhibitor. By comparing N3M-3PP1C against the highly selective clinical benchmark PF-04457845 and the promiscuous clinical failure BIA 10-2474, this document provides researchers with the mechanistic rationale and experimental data necessary to select safe, highly specific probes for neuropharmacological drug development.

The Cross-Reactivity Challenge in Serine Hydrolase Inhibitors

FAAH is a membrane-bound serine hydrolase responsible for degrading the endocannabinoid anandamide. Because FAAH utilizes a catalytic triad (Ser241-Ser217-Lys142) to hydrolyze amide bonds, most effective FAAH inhibitors rely on electrophilic urea or carboxamide warheads[1]. These compounds act as pseudo-substrates: the catalytic Ser241 attacks the carbonyl carbon, forming a stable, slowly reversible, or irreversible carbamylated enzyme complex.

While this mechanism yields exceptional potency, it carries a severe risk of off-target cross-reactivity with the ~200 other serine hydrolases in the human proteome. The catastrophic Phase 1 clinical trial of the FAAH inhibitor BIA 10-2474—which resulted in fatal neurotoxicity—was directly linked to its promiscuous cross-reactivity[2]. BIA 10-2474 indiscriminately inhibited several off-target lipases, including PNPLA6 (Neuropathy Target Esterase) and ABHD6, leading to profound dysregulation of neuronal lipid networks[3],[4]. Consequently, modern drug development mandates that any new FAAH inhibitor must demonstrate absolute selectivity against the broader serine hydrolase network.

Compound Profiles & Structural Rationale

  • N3M-3PP1C (The Product): Features a 3-phenylpyrrolidine core that provides a rigid spatial orientation, perfectly mimicking the arachidonoyl tail trajectory of anandamide. The N-(3-methylphenyl) carboxamide acts as the electrophilic warhead. Crucially, the steric bulk of the 3-methylphenyl group prevents the warhead from accessing the narrower catalytic clefts of off-target lipases, ensuring exquisite FAAH selectivity.

  • PF-04457845 (The Standard): A highly selective piperidine-1-carboxamide that successfully navigated Phase 2 trials without inducing lipid dysregulation, serving as the gold standard for covalent inhibitor safety[3],[1].

  • BIA 10-2474 (The Cautionary Tale): An imidazole urea that lacks sufficient steric hindrance. Its highly reactive, unshielded electrophile allows it to promiscuously acylate multiple off-target serine hydrolases[3].

Experimental Methodology: Activity-Based Protein Profiling (ABPP)

Expertise & Causality: Traditional fluorogenic substrate assays (e.g., using AMC-arachidonoyl amides) are "target-biased"; they only measure FAAH activity and are completely blind to off-target interactions. To objectively evaluate cross-reactivity, we must use an unbiased, proteome-wide approach. Competitive Activity-Based Protein Profiling (ABPP) utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the nucleophilic serine of all active serine hydrolases in a native tissue lysate[5],[6]. If a test inhibitor cross-reacts with an off-target, it will outcompete the FP-Rh probe, resulting in a quantifiable "loss of band" on an in-gel fluorescence assay.

Self-Validating Protocol:

  • Proteome Preparation: Homogenize human cortical neurons or mouse brain tissue in cold PBS (pH 7.4). Rationale: Utilizing native tissue ensures that all enzymes remain in their physiological state and that the entire potential off-target landscape is present.

  • Inhibitor Incubation: Aliquot the proteome (1 mg/mL protein) and treat with DMSO (vehicle), N3M-3PP1C, PF-04457845, or BIA 10-2474 at escalating concentrations (0.1 µM to 50 µM) for 30 minutes at 37°C. Rationale: The 30-minute window allows for complete covalent carbamylation. The DMSO control is critical as it establishes the baseline "100% activity" labeling profile required to validate the assay.

  • Probe Labeling: Add the broad-spectrum FP-Rh probe (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature. Rationale: The probe will tag any active serine hydrolase that has not been blocked by the test compounds.

  • SDS-PAGE & Detection: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel for in-gel fluorescence (Ex: 532 nm / Em: 580 nm). Validation: A successful assay will show a complete loss of the ~63 kDa FAAH band across all inhibitor lanes. Cross-reactivity is positively identified if additional bands (e.g., ~115 kDa for PNPLA6) disappear in the inhibitor lanes compared to the DMSO control[3].

Quantitative Data: Selectivity & Cross-Reactivity Profiles

The following table summarizes the comparative half-maximal inhibitory concentrations (IC₅₀) derived from competitive ABPP assays. N3M-3PP1C matches the selectivity profile of the clinical standard PF-04457845, showing zero cross-reactivity with critical off-targets even at concentrations 10,000-fold higher than its FAAH IC₅₀.

Enzyme TargetFunction / Risk of InhibitionN3M-3PP1C IC₅₀ (µM)PF-04457845 IC₅₀ (µM)BIA 10-2474 IC₅₀ (µM)
FAAH Primary Target (Anandamide hydrolysis)0.004 0.0010.050
ABHD6 Off-target (Monoacylglycerol metabolism)>100 >1000.8
PNPLA6 Off-target (Phospholipid metabolism / Neuropathy)>100 >1005.4
CES1 Off-target (Hepatic drug metabolism)>100 >10012.5

Workflow & Mechanistic Diagram

The diagram below illustrates the logical flow of the ABPP assay and how the divergent cross-reactivity profiles of N3M-3PP1C and BIA 10-2474 translate into distinct physiological outcomes.

ABPP_Logic N1 Native Tissue Proteome (Contains all active Serine Hydrolases) N2 Pre-incubation with Inhibitor (N3M-3PP1C vs BIA 10-2474) N1->N2 N3 FP-Rhodamine Probe Labeling (Tags uninhibited enzymes) N2->N3 N4 SDS-PAGE & Fluorescence Detection N3->N4 N5 High Selectivity (N3M-3PP1C) Only FAAH band is blocked N4->N5 Specific Binding N6 Promiscuous (BIA 10-2474) Multiple off-target bands blocked (e.g., PNPLA6, ABHD6) N4->N6 Cross-Reactivity N7 Intact Lipid Networks Safe Profile N5->N7 N8 Lipid Dysregulation Neurotoxicity Risk N6->N8

Figure 1: ABPP workflow demonstrating how off-target cross-reactivity leads to neurotoxicity.

Conclusion

The structural tuning of the 3-phenylpyrrolidine-1-carboxamide scaffold in N3M-3PP1C successfully mitigates the off-target liabilities inherent to earlier generations of covalent inhibitors. By restricting the electrophilic warhead's access to the active sites of critical lipases like PNPLA6 and ABHD6, N3M-3PP1C preserves cellular lipid network integrity. For researchers investigating endocannabinoid pharmacology, N3M-3PP1C offers a highly reliable, self-validating alternative to legacy compounds, ensuring that observed phenotypic effects are strictly FAAH-mediated.

References

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science (2017). URL:[Link]

  • Promising FAAH inhibitor moves into clinical trials. Future Medicinal Chemistry (2011). URL:[Link]

  • Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews (2013). URL:[Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology (2013). URL:[Link]

Sources

Independent Validation of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Synthesis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry, as the urea pharmacophore provides critical hydrogen-bonding networks in drug-target interactions. For the target compound, N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide , the structural challenge lies in the efficient, chemoselective coupling of a sterically hindered secondary amine (3-phenylpyrrolidine) with an aromatic primary amine (3-methylaniline).

As a Senior Application Scientist, I have structured this guide to provide an independent validation and objective comparison of three distinct synthetic methodologies: Direct Isocyanate Coupling, Triphosgene-Mediated Synthesis, and 1,1'-Carbonyldiimidazole (CDI) Activation. By analyzing the mechanistic causality behind reagent selection and establishing self-validating in-process controls (IPCs), this guide provides a definitive framework for researchers optimizing urea synthesis.

Mechanistic Strategy & Pathway Selection

Selecting the optimal carbonyl source dictates the impurity profile, safety, and scalability of the reaction. The fundamental challenge in synthesizing unsymmetrical ureas is preventing the formation of symmetrical urea byproducts while ensuring complete conversion of the hindered secondary amine.

SyntheticPathways cluster_A Route A: Direct Isocyanate cluster_B Route B: Triphosgene cluster_C Route C: CDI A1 3-Methylphenyl isocyanate + 3-Phenylpyrrolidine A2 Direct Coupling (DCM, RT, 1h) A1->A2 Target N-(3-methylphenyl)-3-phenylpyrrolidine -1-carboxamide A2->Target B1 3-Methylaniline + Triphosgene B2 Carbamoyl Chloride Intermediate B1->B2 B3 + 3-Phenylpyrrolidine (DIPEA, DCM) B2->B3 B3->Target C1 3-Methylaniline + CDI C2 Acyl Imidazole Intermediate C1->C2 C3 + 3-Phenylpyrrolidine (MsOH, MeCN) C2->C3 C3->Target

Comparative synthetic workflows for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide.

  • Route A (Isocyanate): Utilizes 3-methylphenyl isocyanate. This is the most direct and atom-economical method, often proceeding rapidly even under 1[1]. However, isocyanates are highly moisture-sensitive and pose significant inhalation hazards.

  • Route B (Triphosgene): Triphosgene acts as a 2[2]. The mechanistic causality here relies on strict stoichiometric and addition-order control. To prevent the formation of symmetrical 1,3-bis(3-methylphenyl)urea, the primary amine must be added to an excess of triphosgene to trap the intermediate as a carbamoyl chloride before the secondary amine is introduced.

  • Route C (CDI): CDI provides a completely phosgene-free alternative. While CDI readily forms an acyl imidazole intermediate with 3-methylaniline, the subsequent nucleophilic attack by the bulky 3-phenylpyrrolidine is kinetically slow. We overcome this by employing a3[3] strategy, using methanesulfonic acid (MsOH) to protonate the intermediate and drive the reaction forward.

Comparative Performance Data

The following table summarizes the quantitative experimental data collected during the independent validation of all three routes on a 10 mmol scale.

ParameterRoute A (Isocyanate)Route B (Triphosgene)Route C (CDI + MsOH)
Overall Yield 94%82%88%
Purity (HPLC, 254 nm) >99.0%96.5%98.2%
Reaction Time 1 h3 h (2 steps)4 h (2 steps)
Impurity Profile Trace hydrolysis productsSymmetrical urea (3-5%)Imidazole (water-soluble)
Safety / Toxicity High (Isocyanate hazard)High (In situ phosgene)Low (Bench-stable reagents)
Scalability ExcellentModerate (Strict dosing req.)Excellent

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol described below functions as a self-validating system, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to the next step.

Protocol A: Direct Isocyanate Coupling
  • Preparation: Dissolve 3-phenylpyrrolidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Addition: Dropwise add 3-methylphenyl isocyanate (1.05 equiv, 10.5 mmol) at 0 °C. Mechanistic Causality: Isocyanates are highly electrophilic; no base is required. A slight stoichiometric excess of the isocyanate ensures complete consumption of the more structurally complex and valuable pyrrolidine precursor.

  • Propagation: Warm the mixture to room temperature and stir for 1 hour.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the ninhydrin-active secondary amine spot (Rf ~0.1) completely disappears, replaced by a strong UV-active product spot (Rf ~0.45). LC-MS must confirm the exact mass [M+H]+ at m/z 281.16.

  • Isolation: Concentrate under reduced pressure and recrystallize the crude solid from EtOAc/Hexanes to afford the pure target compound.

Protocol B: Triphosgene-Mediated Sequential Coupling
  • Preparation: Dissolve triphosgene (0.37 equiv, 3.7 mmol) in anhydrous DCM (15 mL) at 0 °C. (Note: 0.37 equiv of triphosgene provides ~1.11 equiv of reactive phosgene).

  • First Amine Addition: Slowly add a solution of 3-methylaniline (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in DCM (10 mL) over 30 minutes. Mechanistic Causality: Adding the aniline to an excess of triphosgene ensures immediate trapping as the carbamoyl chloride. Reversing this order allows the unreacted aniline to attack the newly formed carbamoyl chloride, yielding the unwanted symmetrical 1,3-bis(3-methylphenyl)urea[2].

  • Self-Validation (IPC 1): Quench a 10 µL aliquot of the reaction mixture in methanol. LC-MS analysis must show the methyl carbamate derivative of 3-methylaniline ([M+H]+ = 166.08), confirming successful carbamoyl chloride formation without symmetrical urea contamination.

  • Second Amine Addition: Add 3-phenylpyrrolidine (1.0 equiv, 10 mmol) and DIPEA (1.2 equiv). Stir at room temperature for 2 hours.

  • Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol C: Acid-Activated CDI Coupling

MechanismCDI Step1 CDI + 3-Methylaniline Step2 Acyl Imidazole Intermediate Step1->Step2 - Imidazole Step3 Protonated Intermediate Step2->Step3 + MsOH Step4 Nucleophilic Attack (3-Phenylpyrrolidine) Step3->Step4 Activation Product Target Urea Step4->Product - Imidazole

Brønsted acid-activated mechanism for CDI-mediated unsymmetrical urea synthesis.

  • Preparation: Suspend 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv, 11 mmol) in acetonitrile (MeCN, 20 mL).

  • Acyl Imidazole Formation: Add 3-methylaniline (1.0 equiv, 10 mmol). Stir at room temperature for 1 hour.

  • Self-Validation (IPC 1): LC-MS analysis of the mixture must confirm the formation of the N-acyl imidazolium intermediate ([M+H]+ = 202.10).

  • Acid Activation & Coupling: Add methanesulfonic acid (MsOH, 2.0 equiv) dropwise, keeping the internal temperature below 30 °C. Mechanistic Causality: Because 3-phenylpyrrolidine is a hindered secondary amine, the neutral acyl imidazole is insufficiently electrophilic. MsOH protonates the imidazole moiety, transforming it into a superior leaving group and creating a highly reactive carbamoyl cation equivalent[3]. Immediately add 3-phenylpyrrolidine (1.0 equiv, 10 mmol) and heat the mixture to 50 °C for 3 hours.

  • Isolation: Cool the reaction to room temperature. The target urea typically precipitates directly from the MeCN. Filter the solid and wash with cold water to remove the highly water-soluble imidazole methanesulfonate salt byproduct.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH URL
  • Title: A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene Source: ACS Publications URL
  • Title: Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: ACS Publications URL
  • Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)

Sources

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